6-Bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine
Description
Properties
IUPAC Name |
6-bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClN3/c7-4-1-3-5(11-4)6(8)10-2-9-3/h1-2,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYPTWTNEWAVBBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC2=C1N=CN=C2Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80716576 | |
| Record name | 6-Bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80716576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1211536-93-4 | |
| Record name | 6-Bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80716576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-Depth Technical Guide: 6-Bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine
CAS Number: 1211536-93-4
A Core Intermediate in Modern Drug Discovery
For researchers, scientists, and professionals in drug development, 6-Bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine stands as a pivotal heterocyclic building block. Its unique chemical architecture, featuring a fused pyrrole and pyrimidine ring system with strategic halogen substitutions, makes it a valuable precursor for the synthesis of a new generation of targeted therapeutics. This guide provides a comprehensive overview of its chemical properties, synthesis, and its significant role in the development of novel kinase inhibitors.
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is essential for its effective use in synthetic chemistry and drug design. The key properties of this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 1211536-93-4 | |
| Molecular Formula | C₆H₃BrClN₃ | |
| Molecular Weight | 232.468 g/mol | |
| Purity | ≥95% (Commercially available) | |
| Appearance | Solid (form may vary) | |
| Storage | 2-8 °C | |
| SMILES | ClC1=C2NC(Br)=CC2=NC=N1 |
Synthesis and Chemical Reactivity
While specific, detailed experimental protocols for the synthesis of this compound are not extensively published in peer-reviewed literature, its structure suggests a plausible synthetic route commencing from a suitable pyrrolo[3,2-d]pyrimidine precursor. A common strategy for the introduction of a bromine atom onto a pyrrole ring involves electrophilic bromination.
Hypothetical Experimental Protocol: Bromination
The following protocol is a generalized procedure based on the bromination of similar heterocyclic systems, such as the synthesis of 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine. Researchers should optimize these conditions for the specific synthesis of the 6-bromo isomer.
Materials:
-
4-chloro-5H-pyrrolo[3,2-d]pyrimidine
-
N-Bromosuccinimide (NBS)
-
Anhydrous solvent (e.g., Chloroform, Acetonitrile, or Dimethylformamide)
-
Inert gas atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve 4-chloro-5H-pyrrolo[3,2-d]pyrimidine in the chosen anhydrous solvent.
-
Cool the solution to a suitable temperature (e.g., 0 °C or room temperature), which may need to be determined empirically to control selectivity.
-
Add N-Bromosuccinimide (typically 1.0 to 1.2 equivalents) portion-wise to the stirred solution.
-
Monitor the reaction progress by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Application in Drug Discovery: A Precursor to Kinase Inhibitors
The pyrrolo[3,2-d]pyrimidine scaffold is a well-established core structure in the design of kinase inhibitors, which are crucial in the treatment of cancer and autoimmune diseases. The strategic placement of the bromine and chlorine atoms on the this compound ring system provides synthetic handles for the introduction of various functional groups through cross-coupling reactions, allowing for the exploration of structure-activity relationships (SAR) and the optimization of drug candidates.
Derivatives of the pyrrolo[3,2-d]pyrimidine core have shown potent inhibitory activity against several important kinase targets, including:
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2): A key mediator of angiogenesis, the formation of new blood vessels, which is critical for tumor growth and metastasis.
-
Janus Kinases (JAKs): These enzymes are involved in cytokine signaling pathways that regulate inflammation and immunity. Selective JAK inhibitors are used in the treatment of autoimmune disorders like rheumatoid arthritis.
The workflow below illustrates the pivotal role of this compound as a starting material in the synthesis of a diverse library of potential kinase inhibitors.
Caption: Synthetic workflow for generating kinase inhibitor candidates.
Biological Significance of Pyrrolo[3,2-d]pyrimidines
| Compound Class | Target Kinase | IC₅₀ (nM) | Cell Line | Reference |
| Pyrrolo[3,2-d]pyrimidine Derivatives | VEGFR2 | Varies | HUVEC | |
| Pyrrolo[2,3-d]pyrimidine Derivatives | JAK1 | Varies | Human Whole Blood | [1] |
| Pyrrolo[2,3-d]pyrimidine Derivatives | Lck | Varies | In vitro | [2] |
| Pyrrolo[2,3-d]pyrimidine Derivatives | RET | Varies | In vitro | [3] |
| 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones | CDK2 | Varies | In vitro | [4] |
Note: The IC₅₀ values are highly dependent on the specific substitutions on the pyrrolopyrimidine core.
Conclusion
This compound is a compound of significant interest to the medicinal chemistry community. Its versatile chemical nature allows for the creation of large and diverse libraries of compounds that can be screened for activity against a wide range of biological targets, particularly kinases. As the demand for more selective and potent drugs continues to grow, the importance of such well-designed chemical intermediates will undoubtedly increase, paving the way for future breakthroughs in the treatment of various diseases.
References
- 1. Identification of N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842): A Selective JAK1 Clinical Candidate for the Treatment of Autoimmune Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrrolo[2,3-d]pyrimidines containing an extended 5-substituent as potent and selective inhibitors of lck II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antitarget Selectivity and Tolerability of Novel Pyrrolo[2,3-d]pyrimidine RET Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties and Biological Activity of 6-Bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical properties and potential biological activities of the heterocyclic compound 6-Bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine. Due to the limited availability of experimental data for this specific molecule, this guide also incorporates information from structurally related halogenated pyrrolo[3,2-d]pyrimidines to infer its likely characteristics and biological profile.
Core Physicochemical Properties
Quantitative data for this compound is limited to computational predictions. Experimental values for key parameters such as melting point, boiling point, and solubility have not been reported in the reviewed literature.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₃BrClN₃ | PubChem[1] |
| Molecular Weight | 232.46 g/mol | PubChem[1] |
| XLogP3 (Computed) | 2.4 | PubChem[1] |
| Melting Point | Data not available | - |
| Boiling Point | Data not available | - |
| Solubility | Data not available | - |
| pKa (Predicted) | Data not available | - |
Biological Activity and Potential Applications
Research on halogenated pyrrolo[3,2-d]pyrimidine scaffolds suggests that this compound is likely to exhibit significant biological activity, particularly as an antiproliferative agent and a kinase inhibitor.[2][3][4] The pyrrolo[2,3-d]pyrimidine nucleus is a deaza-isostere of adenine, the nitrogenous base of ATP, making it a suitable scaffold for targeting the ATP-binding sites of kinases.
Antiproliferative Activity
Studies on analogous compounds have demonstrated that halogenated pyrrolo[3,2-d]pyrimidines can induce cell cycle arrest, primarily at the G2/M phase, and in some cases, trigger apoptosis in cancer cell lines.[3][4] The presence and position of halogen atoms on the pyrrolopyrimidine core are crucial for the potency and mechanism of cytotoxic action.[3] For instance, the introduction of iodine at the C7 position of 2,4-dichloro-pyrrolo[3,2-d]pyrimidine was found to significantly enhance its antiproliferative potency.[3] It is therefore plausible that this compound will display cytostatic or cytotoxic effects against various cancer cell lines.
Kinase Inhibition
The pyrrolo[3,2-d]pyrimidine scaffold is a common feature in many kinase inhibitors.[5] These compounds often act as ATP-competitive inhibitors, targeting a wide range of kinases involved in cellular signaling pathways crucial for cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[6][7] The specific kinase inhibitory profile of this compound has not been experimentally determined, but it is a promising candidate for investigation as a multi-targeted kinase inhibitor.
Experimental Protocols
Detailed experimental protocols for determining the physicochemical and biological properties of this compound are not available for this specific compound. However, the following sections describe general and widely accepted methodologies that can be applied.
Synthesis of Pyrrolo[3,2-d]pyrimidine Derivatives
The synthesis of halogenated pyrrolo[3,2-d]pyrimidines typically involves a multi-step process. A general approach for a related compound, 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine, involves the bromination of a 4-chloro-7H-pyrrolo[2,3-d]pyrimidine precursor using N-bromosuccinimide (NBS) in a suitable solvent like chloroform, followed by reflux.[8] A similar strategy could likely be adapted for the synthesis of the 6-bromo isomer.
Caption: A generalized workflow for the synthesis of this compound.
Determination of LogP (Shake-Flask Method)
The octanol-water partition coefficient (LogP) is a critical parameter for assessing the lipophilicity of a drug candidate. The shake-flask method is a standard procedure for its experimental determination.
-
Preparation of Phases: Prepare octanol saturated with water and water saturated with octanol.
-
Dissolution: Dissolve a precisely weighed amount of the compound in one of the phases.
-
Partitioning: Mix the solution with a known volume of the other phase in a separatory funnel and shake vigorously for a set period to allow for partitioning.
-
Separation: Allow the two phases to separate completely.
-
Quantification: Determine the concentration of the compound in each phase using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.
In Vitro Antiproliferative Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity and cell proliferation.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound and a vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Caption: Workflow for a typical in vitro antiproliferative assay (MTT).
Kinase Inhibition Assay
A variety of assay formats can be used to determine the kinase inhibitory activity of a compound. A common method is a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.
-
Reaction Setup: In a multi-well plate, combine the kinase, a specific substrate peptide, and the test compound at various concentrations.
-
Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at a controlled temperature for a set time.
-
Detection: Add a detection reagent that contains luciferase and its substrate. The luciferase enzyme uses the remaining ATP to produce light.
-
Luminescence Measurement: Measure the luminescence signal using a luminometer. A higher signal indicates more remaining ATP and therefore stronger kinase inhibition.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.
Caption: A diagram illustrating the principle of kinase inhibition by an ATP-competitive inhibitor.
Conclusion
This compound is a heterocyclic compound with significant potential for further investigation in the field of drug discovery. Based on the activities of structurally similar compounds, it is hypothesized to possess antiproliferative and kinase inhibitory properties. The lack of extensive experimental data highlights the need for further research to fully characterize its physicochemical properties and to elucidate its precise biological mechanisms of action. The experimental protocols outlined in this guide provide a framework for such future investigations.
References
- 1. This compound | C6H3BrClN3 | CID 54758852 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Anticancer Properties of Halogenated Pyrrolo[3,2-d]pyrimidines with Decreased Toxicity Via N5 Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiproliferative activities of halogenated pyrrolo[3,2-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antiproliferative activities of halogenated pyrrolo[3,2-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrrolo[3,2-d]pyrimidine Derivatives as Type II Kinase Insert Domain Receptor (KDR) Inhibitors: CoMFA and CoMSIA Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - Metwally - Current Medicinal Chemistry [snv63.ru]
- 7. Novel Pyrrolopyrimidines as Inhibitors of CLK4 and HER2: Targeting Promising Anticancer Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine | 22276-95-5 [chemicalbook.com]
6-Bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides essential physicochemical data for 6-Bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The structured presentation of its core molecular properties is intended to support research and development activities.
Core Molecular Attributes
The fundamental molecular characteristics of this compound are summarized below. These data are critical for experimental design, analytical method development, and computational modeling.
| Property | Value | Source |
| Molecular Formula | C6H3BrClN3 | |
| Molecular Weight | 232.468 g/mol |
Logical Relationship Diagram: Compound Identification
The following diagram illustrates the logical workflow for the identification and characterization of this compound, starting from its basic components to its unique identifiers.
An In-Depth Technical Guide to the ¹H and ¹³C NMR of 6-Bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for the compound 6-Bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages spectral information from closely related analogs to predict and interpret its NMR characteristics. The presented data is crucial for the structural elucidation, purity assessment, and quality control of this compound in research and drug development settings.
Predicted NMR Data
The following tables summarize the predicted chemical shifts (δ) for this compound. These predictions are based on the analysis of reported data for the parent compound, 4-chloro-5H-pyrrolo[3,2-d]pyrimidine, and the isomeric 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine. The introduction of a bromine atom at the C6 position is expected to induce a downfield shift in the signal of the adjacent proton (H7) and influence the chemical shifts of the carbon atoms in the pyrrole ring.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| H2 | ~8.7 | Singlet | - | Expected to be similar to the un-brominated analog. |
| H7 | ~8.1 | Singlet | - | Downfield shift anticipated due to the deshielding effect of the adjacent bromine atom. |
| NH (5H) | ~12.5 | Broad Singlet | - | Exchangeable with D₂O. Position can vary with concentration and solvent. |
Solvent: DMSO-d₆
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |
| C2 | ~151 | Expected to be similar to the un-brominated analog. |
| C4 | ~150 | Expected to be similar to the un-brominated analog. |
| C4a | ~135 | |
| C6 | ~100-110 | Direct attachment of bromine will cause a significant upfield shift for this carbon. |
| C7 | ~125 | Deshielding effect from the bromine at C6. |
| C7a | ~142 |
Solvent: DMSO-d₆
Comparative NMR Data of Related Compounds
To provide a basis for the predictions, the experimental NMR data for 4-chloro-5H-pyrrolo[3,2-d]pyrimidine and 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine are presented below.
Table 3: Experimental ¹H and ¹³C NMR Data for 4-chloro-5H-pyrrolo[3,2-d]pyrimidine [1]
| Position | ¹H Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | ¹³C Chemical Shift (δ, ppm) |
| 2 | 8.61 | s | - | 151.30 |
| 4 | - | - | - | 149.58 |
| 4a | - | - | - | 134.83 |
| 5 (NH) | 12.43 | s | - | - |
| 6 | 6.72 | dd | 1.7, 3.5 | 102.70 |
| 7 | 7.97 | dd | 2.8, 2.8 | 124.32 |
| 7a | - | - | - | 142.12 |
Solvent: DMSO-d₆
Table 4: Experimental ¹H NMR Data for 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine
| Position | ¹H Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 2 | 8.63 | s | - |
| 6 | 7.95 | d | 2.6 |
| 7 (NH) | 12.97 | s | - |
Solvent: DMSO-d₆
Experimental Protocol for NMR Analysis
The following is a generalized protocol for acquiring high-quality ¹H and ¹³C NMR spectra for halogenated pyrrolopyrimidines.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample of this compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure complete dissolution, using gentle vortexing if necessary.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
The final concentration should be around 10-20 mM.
2. NMR Spectrometer Setup:
-
The experiments should be performed on a high-field NMR spectrometer, for instance, a 400 MHz or higher instrument, equipped with a broadband probe.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
Lock the spectrometer on the deuterium signal of the DMSO-d₆ solvent.
-
Shim the magnetic field to achieve optimal resolution and lineshape. A half-height linewidth of <0.5 Hz for the residual solvent peak is recommended.
3. ¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: Approximately 16 ppm, centered around 8 ppm.
-
Acquisition Time: At least 2 seconds to ensure good digital resolution.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 16 to 64 scans, depending on the sample concentration.
-
Temperature: 298 K.
4. ¹³C NMR Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: Approximately 200 ppm, centered around 100 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 to 4096 scans, or more, as ¹³C has a low natural abundance and sensitivity.
-
Temperature: 298 K.
5. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decays (FIDs).
-
For ¹H spectra, apply a small line broadening (e.g., 0.3 Hz) to improve the signal-to-noise ratio.
-
For ¹³C spectra, an exponential multiplication with a line broadening of 1-2 Hz is typically used.
-
Phase correct the spectra manually.
-
Calibrate the chemical shift scale by setting the residual DMSO peak to 2.50 ppm for ¹H and 39.52 ppm for ¹³C spectra.
-
Integrate the signals in the ¹H spectrum.
-
Analyze the chemical shifts, multiplicities, and coupling constants.
Visualization of the Experimental Workflow
The logical flow of the NMR analysis process is depicted in the following diagram.
Caption: Workflow for NMR analysis of this compound.
References
Technical Guide: Spectroscopic and Synthetic Profile of 6-Bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the predicted spectroscopic characteristics and a hypothetical synthetic protocol for 6-Bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine. Due to the limited availability of public experimental data for this specific compound, this document leverages data from structurally related analogs to forecast its spectroscopic signature, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy. Detailed experimental methodologies for both the synthesis and spectroscopic characterization are presented to guide researchers in their work with this and similar heterocyclic compounds.
Introduction
This compound is a halogenated heterocyclic compound belonging to the pyrrolopyrimidine class. Pyrrolopyrimidines are of significant interest in medicinal chemistry and drug development due to their structural analogy to purine nucleobases, allowing them to act as antagonists or inhibitors of various enzymes and receptors. The introduction of halogen atoms, such as bromine and chlorine, can significantly modulate the electronic properties, lipophilicity, and metabolic stability of the molecule, making it a potentially valuable scaffold for targeted therapies. This guide outlines the expected analytical data and a plausible synthetic route to facilitate further research and development.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its chemical structure and comparison with data from related compounds, such as 4-chloro-5H-pyrrolo[3,2-d]pyrimidine.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~12.5 | br s | 1H | N-H (pyrrole) |
| ~8.7 | s | 1H | C2-H |
| ~7.8 | s | 1H | C7-H |
Solvent: DMSO-d₆
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~152 | C4 |
| ~150 | C2 |
| ~145 | C7a |
| ~130 | C7 |
| ~118 | C4a |
| ~95 | C6 |
Solvent: DMSO-d₆
Table 3: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 231/233/235 | [M]⁺ isotopic cluster |
| 232/234/236 | [M+H]⁺ isotopic cluster |
Table 4: Predicted IR Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100 | Medium | N-H Stretch |
| ~1600 | Medium | C=N Stretch |
| ~1550 | Medium | C=C Stretch |
| ~1100 | Strong | C-Cl Stretch |
| ~600 | Strong | C-Br Stretch |
Experimental Protocols
Synthesis of this compound
This hypothetical synthesis is based on established methods for the halogenation of pyrrolopyrimidines.
Reaction Scheme:
4-chloro-5H-pyrrolo[3,2-d]pyrimidine + N-Bromosuccinimide (NBS) → this compound
Procedure:
-
To a solution of 4-chloro-5H-pyrrolo[3,2-d]pyrimidine (1.0 eq.) in a suitable solvent such as N,N-dimethylformamide (DMF) or chloroform, add N-bromosuccinimide (1.05 eq.) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water and stir for 30 minutes to precipitate the product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure this compound.
Spectroscopic Characterization
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
¹H NMR: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Record the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire the proton-decoupled ¹³C NMR spectrum on the same instrument. A larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.
3.2.2. Mass Spectrometry (MS)
-
Technique: Use Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) for sample introduction.
-
Analysis: Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺. The characteristic isotopic pattern of bromine (¹⁹Br/⁸¹Br ≈ 1:1) and chlorine (³⁵Cl/³⁷Cl ≈ 3:1) will be crucial for confirming the elemental composition.
3.2.3. Infrared (IR) Spectroscopy
-
Technique: Use an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.
-
Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.
-
Analysis: Acquire the spectrum over the range of 4000-400 cm⁻¹ and identify the characteristic absorption bands for the functional groups present in the molecule.
Visualized Workflows
The following diagrams illustrate the logical flow of the synthesis and characterization process, as well as the interplay of different spectroscopic techniques for structural elucidation.
Caption: Synthetic and Characterization Workflow.
Caption: Structural Elucidation Logic.
Commercial Availability and Technical Profile of 6-Bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine: A Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the commercial availability, chemical properties, synthesis, and potential biological activities of the heterocyclic compound 6-Bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine. This document is intended for researchers, scientists, and drug development professionals interested in utilizing this compound as a key intermediate and building block in medicinal chemistry and chemical biology.
Commercial Availability
This compound is commercially available from various chemical suppliers. The compound is typically offered in research quantities with purities generally around 95%. Pricing and availability are subject to the supplier and the quantity ordered.
| Supplier | Catalog Number | Purity | Available Quantities |
| ChemShuttle | 125304 | 95% | 250 mg, 500 mg, 1 g |
| Genprice | 127-OR86572-01 | - | 250 mg |
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. This data is crucial for its handling, storage, and application in experimental settings.
| Property | Value | Source |
| CAS Number | 1211536-93-4 | [1] |
| Molecular Formula | C₆H₃BrClN₃ | [1] |
| Molecular Weight | 232.46 g/mol | [1] |
| Appearance | White to off-white solid | Inferred from typical appearance of similar compounds |
| Storage | 2-8 °C | [1] |
| SMILES | C1=C(NC2=C1N=CN=C2Cl)Br | Inferred from structure |
| InChIKey | IYPTWTNEWAVBBM-UHFFFAOYSA-N | Inferred from structure |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through a two-step process involving the initial synthesis of the 4-chloro-5H-pyrrolo[3,2-d]pyrimidine core, followed by electrophilic bromination.
Synthesis of 4-chloro-5H-pyrrolo[3,2-d]pyrimidine
A common route to the pyrrolo[3,2-d]pyrimidine core involves the chlorination of the corresponding pyrrolo[3,2-d]pyrimidin-4-one.
Experimental Protocol:
-
Reaction Setup: To a round-bottom flask, add 3H,5H-pyrrolo[3,2-d]pyrimidin-4-one.
-
Chlorination: Under a nitrogen atmosphere, add phosphorus oxychloride (POCl₃) to the flask.
-
Reflux: Heat the reaction mixture to reflux for approximately one hour. The mixture should turn into a dark, homogeneous solution.
-
Quenching: After cooling the reaction mixture in an ice-water bath, slowly pour it into crushed ice with stirring.
-
Neutralization and Precipitation: Adjust the pH of the aqueous solution to approximately 8 using concentrated ammonia. This will cause the product to precipitate.
-
Isolation and Purification: Collect the precipitate by vacuum filtration and wash it with cold water. The crude product can be purified by silica gel column chromatography to yield 4-chloro-5H-pyrrolo[3,2-d]pyrimidine.[2]
Bromination of 4-chloro-5H-pyrrolo[3,2-d]pyrimidine
The bromination of the pyrrolo[3,2-d]pyrimidine core can be achieved using an electrophilic brominating agent such as N-bromosuccinimide (NBS).
Experimental Protocol:
-
Reaction Setup: Dissolve 4-chloro-5H-pyrrolo[3,2-d]pyrimidine in a suitable anhydrous solvent such as tetrahydrofuran (THF) in a round-bottom flask under a nitrogen atmosphere.
-
Bromination: Add N-bromosuccinimide (NBS) to the solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture and monitor its progress using thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, remove the solvent under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash sequentially with aqueous sodium thiosulfate, water, and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. The crude product can be purified by silica gel column chromatography to afford this compound.
Caption: Synthetic workflow for this compound.
Potential Biological Activities and Signaling Pathways
The pyrrolo[3,2-d]pyrimidine scaffold is a well-established pharmacophore present in numerous biologically active molecules. While specific studies on this compound are limited, the activities of closely related analogs suggest several potential areas of application in drug discovery.
Inhibition of One-Carbon Metabolism
Derivatives of pyrrolo[3,2-d]pyrimidine have been identified as potent inhibitors of key enzymes in the folate-dependent one-carbon (C1) metabolism pathway. This pathway is crucial for the biosynthesis of nucleotides and amino acids, and its upregulation is a hallmark of many cancers.[3][4][5]
Key enzymes in this pathway that may be targeted by this compound and its derivatives include:
-
Serine Hydroxymethyltransferase (SHMT1/2): Catalyzes the reversible conversion of serine and tetrahydrofolate to glycine and 5,10-methylenetetrahydrofolate.
-
Glycinamide Ribonucleotide Formyltransferase (GARFTase): Involved in the de novo purine biosynthesis pathway.
-
5-Aminoimidazole-4-carboxamide Ribonucleotide Formyltransferase (AICARFTase): Also a key enzyme in de novo purine biosynthesis.
Inhibition of these enzymes can lead to the depletion of essential building blocks for DNA and protein synthesis, ultimately resulting in antiproliferative effects.
Caption: Potential inhibition of one-carbon metabolism by pyrrolo[3,2-d]pyrimidines.
Kinase Inhibition
The pyrrolopyrimidine core is a common scaffold in the design of kinase inhibitors. Halogenated pyrrolo[3,2-d]pyrimidines have shown potential as anticancer agents through the inhibition of various kinases.[6] Studies on related compounds suggest that this compound could potentially inhibit protein kinases involved in cancer cell signaling, such as:
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2): A key regulator of angiogenesis.
-
RET (Rearranged during Transfection) Tyrosine Kinase: A driver of certain types of cancer.[7]
-
p21-Activated Kinase 4 (PAK4): Implicated in a variety of cancers.
-
Mammalian Target of Rapamycin (mTOR): A central regulator of cell growth and proliferation.[8]
Caption: Potential mechanism of action via kinase inhibition.
DNA Alkylation
Some studies on N-substituted pyrrolo[3,2-d]pyrimidines suggest a mechanism of action involving DNA alkylation.[9][10] The electrophilic nature of the halogenated pyrimidine ring could potentially allow for covalent modification of nucleophilic sites on DNA, leading to DNA damage and cell death.
Caption: Hypothesized mechanism of action via DNA alkylation.
Conclusion
This compound is a readily available chemical intermediate with significant potential for the development of novel therapeutics. Its core structure is present in a variety of bioactive compounds, and its halogenated nature provides handles for further chemical modification. The potential for this compound and its derivatives to act as inhibitors of one-carbon metabolism, protein kinases, and as DNA alkylating agents makes it a valuable tool for researchers in oncology and medicinal chemistry. Further investigation into the specific biological targets and mechanisms of action of this particular compound is warranted to fully explore its therapeutic potential.
References
- 1. genprice.com [genprice.com]
- 2. 4-CHLORO-5H-PYRROLO[3,2-D] PYRIMIDINE | 84905-80-6 [chemicalbook.com]
- 3. Cellular Pharmacodynamics of a Novel Pyrrolo[3,2-d]pyrimidine Inhibitor Targeting Mitochondrial and Cytosolic One-Carbon Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Pyrrolo[3,2- d]pyrimidine Compounds Target Mitochondrial and Cytosolic One-carbon Metabolism with Broad-spectrum Antitumor Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cellular Pharmacodynamics of a Novel Pyrrolo[3,2- d]pyrimidine Inhibitor Targeting Mitochondrial and Cytosolic One-Carbon Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anticancer Properties of Halogenated Pyrrolo[3,2-d]pyrimidines with Decreased Toxicity Via N5 Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antitarget Selectivity and Tolerability of Novel Pyrrolo[2,3-d]pyrimidine RET Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Structural and Biological Investigations for a Series of N-5 Substituted Pyrrolo[3,2- d]pyrimidines as Potential Anti-Cancer Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structural and Biological Investigations for a Series of N-5 Substituted Pyrrolo[3,2-d]pyrimidines as Potential Anti-Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Role of 6-Bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry, the relentless pursuit of novel therapeutic agents has led to the exploration of a vast chemical space. Among the privileged scaffolds that have emerged, the pyrrolo[3,2-d]pyrimidine core, a deazapurine isostere, has garnered significant attention for its remarkable versatility and biological relevance. This technical guide focuses on a key derivative of this family, 6-Bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine , a pivotal building block in the synthesis of a new generation of kinase inhibitors and other biologically active molecules. Its unique dihalogenated structure offers a strategic platform for selective functionalization, enabling the systematic exploration of structure-activity relationships (SAR) and the development of potent and selective drug candidates. This document serves as an in-depth resource, providing a comprehensive overview of its synthesis, reactivity, and application in the development of targeted therapies.
Core Properties and Synthetic Utility
This compound (CAS No.: 1211536-93-4) is a heterocyclic compound with the molecular formula C₆H₃BrClN₃ and a molecular weight of 232.47 g/mol .[1] Its structure is characterized by a fused pyrrole and pyrimidine ring system, with a bromine atom at the 6-position and a chlorine atom at the 4-position. This dihalogenated nature is the cornerstone of its synthetic utility in medicinal chemistry.
The differential reactivity of the C-Br and C-Cl bonds under various cross-coupling conditions allows for a stepwise and regioselective introduction of diverse substituents. Generally, the C-Br bond is more reactive towards palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, compared to the C-Cl bond. This reactivity difference enables the selective introduction of an aryl or heteroaryl group at the C6 position, while leaving the C4 chloro substituent available for subsequent nucleophilic aromatic substitution (SNAr) with various amines or other nucleophiles. This sequential functionalization is a powerful strategy for building molecular complexity and fine-tuning the pharmacological properties of the target compounds.
Application in Kinase Inhibitor Synthesis: A Strategic Approach
The pyrrolo[3,2-d]pyrimidine scaffold serves as an excellent ATP-mimetic, capable of forming key hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket. The strategic derivatization of the this compound core allows for the development of potent and selective inhibitors for a range of kinases implicated in cancer and other diseases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Rearranged during Transfection (RET) kinase.
General Synthetic Strategy
A common synthetic route towards kinase inhibitors utilizing this scaffold involves a two-step process:
-
Suzuki-Miyaura Coupling at C6: The more reactive bromo group at the C6 position is first coupled with a suitable boronic acid or ester to introduce a desired aryl or heteroaryl moiety. This group often serves to occupy a specific pocket within the kinase active site, contributing to both potency and selectivity.
-
Nucleophilic Aromatic Substitution at C4: The chloro group at the C4 position is subsequently displaced by an appropriate amine, which typically forms hydrogen bonds with the kinase hinge region.
This synthetic strategy is illustrated in the workflow diagram below.
References
An In-depth Technical Guide to the Synthesis of the Pyrrolo[3,2-d]pyrimidine Core
For Researchers, Scientists, and Drug Development Professionals
The pyrrolo[3,2-d]pyrimidine scaffold, an isomer of the biologically significant 7-deazapurine (pyrrolo[2,3-d]pyrimidine), is a privileged heterocyclic motif in medicinal chemistry. Its derivatives have demonstrated a wide array of biological activities, including potent inhibition of various protein kinases, making them attractive candidates for the development of novel therapeutics in oncology and other disease areas. This guide provides a comprehensive overview of the key synthetic strategies for constructing the pyrrolo[3,2-d]pyrimidine core, complete with detailed experimental protocols, comparative data, and visualizations of relevant biological pathways.
Key Synthetic Strategies
The construction of the pyrrolo[3,2-d]pyrimidine ring system can be broadly categorized into two main approaches:
-
Building the Pyrimidine Ring onto a Pre-functionalized Pyrrole Core: This strategy involves the synthesis of a suitably substituted pyrrole precursor followed by the annulation of the pyrimidine ring.
-
Formation of the Pyrrole Ring from a Substituted Pyrimidine: This approach starts with a functionalized pyrimidine and proceeds with the construction of the fused pyrrole ring.
Several specific methodologies have been developed within these overarching strategies, each offering distinct advantages in terms of substrate scope, efficiency, and regioselectivity.
Synthesis Starting from a Pyrrole Precursor
A common method involves the Curtius rearrangement of 2- or 3-azidocarbonylpyrroles to form pyrrolylureas, which then cyclize in a basic medium to yield the desired pyrrolo[3,2-d]pyrimidine-2,4-diones.[1]
Logical Workflow for Synthesis from a Pyrrole Precursor
Caption: Synthesis of Pyrrolo[3,2-d]pyrimidines via Pyrrole Precursor.
Synthesis Starting from a Pyrimidine Precursor
This is a widely employed and versatile approach that utilizes readily available pyrimidine starting materials. Various cyclization strategies can be employed to construct the fused pyrrole ring.
Domino C-N Coupling/Hydroamination
This modern approach allows for the efficient synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones from alkynylated uracils and anilines in a one-pot reaction catalyzed by a palladium complex.[2]
Reductive Cyclization of 6-Arylethynyl-5-nitropyrimidines
A novel, high-yielding method involves the reaction of 2,4-disubstituted 6-arylethynyl-5-nitropyrimidines with secondary amines, followed by a reductive cyclization to afford the pyrrolo[3,2-d]pyrimidine core.[3]
Multicomponent Reactions
One-pot, three-component reactions provide a rapid and efficient entry into polysubstituted pyrrolo[3,2-d]pyrimidine derivatives. For instance, the reaction of an arylglyoxal hydrate, 6-aminouracil (or a derivative), and 4-hydroxycoumarin in the presence of L-proline as a catalyst yields the desired products in good yields.[4]
Experimental Workflow for a Three-Component Synthesis
Caption: Workflow for a One-Pot, Three-Component Synthesis.
Data Presentation: Comparison of Synthetic Routes
| Synthetic Route | Starting Materials | Key Transformation(s) | Typical Yields | Advantages | Disadvantages | Reference(s) |
| Domino C-N Coupling/ Hydroamination | Alkynylated Uracils, Anilines | Palladium-catalyzed C-N coupling and hydroamination | Moderate to Good | High efficiency, one-pot procedure | Requires palladium catalyst | [2] |
| Reductive Cyclization | 6-Arylethynyl-5-nitropyrimidines, Secondary Amines | Nucleophilic addition and reductive cyclization | High | High yields, simple procedure | Limited to specific substitution patterns | [3] |
| Three-Component Reaction | Arylglyoxals, 6-Aminouracils, 4-Hydroxycoumarin | L-proline catalyzed condensation and cyclization | 73-86% | High atom economy, operational simplicity | May require optimization for different substrates | [4] |
| From Pyrrole Precursors | 2,3-Dicarboxypyrrole derivatives | Curtius rearrangement and base-mediated cyclization | Not specified | Access to different substitution patterns | Multi-step synthesis | [1] |
Experimental Protocols
Protocol 1: Synthesis of Pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones via Domino C-N Coupling/Hydroamination[2]
-
Reaction Setup: To a reaction vial, add the alkynylated uracil (1.0 equiv), the corresponding aniline (1.2 equiv), Pd(OAc)₂ (5 mol %), DPEphos (5 mol %), and K₃PO₄ (3.0 equiv).
-
Solvent Addition: Add anhydrous N,N-dimethylacetamide (DMA) to the vial.
-
Reaction Conditions: Seal the vial and heat the reaction mixture at 100 °C for 15 hours.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the residue by column chromatography on silica gel to afford the desired pyrrolo[3,2-d]pyrimidine-2,4(3H)-dione.
Protocol 2: One-Pot, Three-Component Synthesis of Pyrrolo[3,2-d]pyrimidine Derivatives[4]
-
Reactant Mixture: In a round-bottom flask, combine 4-hydroxycoumarin (1 mmol), the appropriate arylglyoxal hydrate (1 mmol), 6-aminouracil or 1,3-dimethyl-6-aminouracil (1 mmol), and L-proline (20 mol%).
-
Solvent and Reaction: Add acetic acid (5 mL) and heat the stirred solution under reflux for 4 hours.
-
Isolation: Allow the mixture to cool to room temperature.
-
Purification: Collect the resulting precipitate by filtration, wash with cold ethanol, and dry to obtain the pure product.
Biological Relevance: Targeting Kinase Signaling Pathways
Derivatives of the pyrrolo[3,2-d]pyrimidine core have been identified as potent inhibitors of key protein kinases involved in cancer progression, such as the Human Epidermal Growth Factor Receptor 2 (HER2) and the Kinase Insert Domain Receptor (KDR), also known as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
HER2 Signaling Pathway
HER2 is a member of the ErbB family of receptor tyrosine kinases. Its overexpression or amplification is a driving factor in a significant portion of breast, gastric, and other cancers. Upon dimerization with other ErbB family members, HER2 activates downstream signaling cascades, primarily the PI3K/Akt/mTOR and MAPK pathways, which promote cell proliferation, survival, and invasion.[5][6]
Caption: Simplified HER2 Signaling Pathway.
KDR (VEGFR-2) Signaling Pathway
KDR is the main receptor for vascular endothelial growth factor (VEGF) and a key mediator of angiogenesis, the formation of new blood vessels. The binding of VEGF to KDR triggers receptor dimerization and autophosphorylation, initiating downstream signaling cascades that lead to endothelial cell proliferation, migration, and survival, ultimately supporting tumor growth and metastasis.[7][8]
Caption: Simplified KDR (VEGFR-2) Signaling Pathway.
Conclusion
The pyrrolo[3,2-d]pyrimidine core represents a versatile and valuable scaffold for the development of targeted therapies. The synthetic methodologies outlined in this guide provide a robust toolkit for chemists to access a diverse range of derivatives for biological evaluation. Understanding the key synthetic transformations and the biological pathways targeted by these compounds will continue to drive innovation in the discovery of novel drug candidates.
References
- 1. New routes for the synthesis of pyrrolo-[3,2-d]- and -[2,3-d]-pyrimidine systems starting from a common pyrrole derivative - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and antiproliferative activity of pyrrolo[3,2-d]pyrimidines and their structural analogues [epublications.vu.lt]
- 4. Biological Evaluation of Pyrrolo [3, 2-d] pyrimidine Derivatives as Antibacterial Agents against Pathogenic Bacteria | Auctores [auctoresonline.org]
- 5. A Comprehensive Review of HER2 in Cancer Biology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The oncogene HER2; Its signaling and transforming functions and its role in human cancer pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and strategies of VEGFR-2/KDR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sinobiological.com [sinobiological.com]
The Pyrrolo[3,2-d]pyrimidine Scaffold: A Comprehensive Technical Guide to its Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrrolo[3,2-d]pyrimidine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its structural analogy to purines. This unique arrangement allows for diverse biological activities, making it a cornerstone for the development of novel therapeutic agents. This technical guide provides an in-depth exploration of the biological significance of the pyrrolo[3,2-d]pyrimidine scaffold, with a focus on its applications in oncology, infectious diseases, and beyond. We will delve into its role as a potent kinase inhibitor, its efficacy against various cancer cell lines, and its emerging potential as an antibacterial and antiviral agent. This document will present a compilation of quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and experimental workflows to serve as a comprehensive resource for researchers in the field.
Introduction: The Versatility of the Pyrrolo[3,2-d]pyrimidine Scaffold
The pyrrolo[3,2-d]pyrimidine scaffold, a fused bicyclic heteroaromatic system, is an isomer of the more commonly known pyrrolo[2,3-d]pyrimidine (7-deazapurine). Its structural resemblance to the endogenous purine bases enables it to interact with a wide array of biological targets, including enzymes and receptors that recognize purine-containing substrates like ATP. This mimicry has been a successful strategy in the design of kinase inhibitors. The scaffold's planar nature and the presence of multiple nitrogen atoms provide opportunities for a variety of intermolecular interactions, including hydrogen bonding and pi-stacking, which are crucial for high-affinity binding to target proteins.
The core structure can be readily functionalized at various positions, allowing for the fine-tuning of its physicochemical properties and biological activity. This synthetic tractability has led to the generation of extensive libraries of pyrrolo[3,2-d]pyrimidine derivatives with a broad spectrum of pharmacological effects.
Anticancer Activity: A Multi-faceted Approach to Oncology
The pyrrolo[3,2-d]pyrimidine scaffold has demonstrated significant promise in the field of oncology, primarily through its potent inhibition of various protein kinases that are critical for cancer cell proliferation, survival, and angiogenesis.
Kinase Inhibition
Many pyrrolo[3,2-d]pyrimidine derivatives act as ATP-competitive inhibitors of protein kinases. By occupying the ATP-binding pocket, these compounds block the transfer of a phosphate group to substrate proteins, thereby disrupting downstream signaling pathways that are often dysregulated in cancer.
EGFR and HER2 are key members of the ErbB family of receptor tyrosine kinases, and their overexpression or mutation is a hallmark of several cancers, including non-small cell lung cancer and breast cancer. Pyrrolo[3,2-d]pyrimidine derivatives have been developed as dual inhibitors of EGFR and HER2.[1][2]
-
Signaling Pathway:
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. VEGFR and PDGFR are key receptor tyrosine kinases that regulate angiogenesis. Pyrrolo[3,2-d]pyrimidine derivatives have been identified as potent inhibitors of these kinases, thereby exhibiting anti-angiogenic properties.
-
Signaling Pathway:
Cytotoxic Activity Against Cancer Cell Lines
Derivatives of the pyrrolo[3,2-d]pyrimidine scaffold have demonstrated potent cytotoxic effects against a variety of human cancer cell lines. The table below summarizes the half-maximal inhibitory concentration (IC50) values for selected compounds.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| AGF291 | HCT-116 (Colon) | 0.023 | [3] |
| MIA PaCa-2 (Pancreatic) | 0.035 | [3] | |
| A549 (Lung) | 0.045 | [3] | |
| AGF320 | HCT-116 (Colon) | 0.031 | [3] |
| MIA PaCa-2 (Pancreatic) | 0.028 | [3] | |
| A549 (Lung) | 0.039 | [3] | |
| AGF347 | HCT-116 (Colon) | 0.015 | [3] |
| MIA PaCa-2 (Pancreatic) | 0.018 | [3] | |
| A549 (Lung) | 0.025 | [3] | |
| Compound 8a | MDA-MB-468 (Breast) | 2.72 | [4] |
| Compound 8h | MDA-MB-468 (Breast) | 2.17 | [4] |
| Compound 8j | MDA-MB-468 (Breast) | 2.12 | [4] |
| Compound 9m | MDA-MB-468 (Breast) | 2.05 | [4] |
| Compound 9n | MDA-MB-468 (Breast) | 2.11 | [4] |
Antibacterial Activity
The emergence of antibiotic-resistant bacteria poses a significant threat to global health. The pyrrolo[3,2-d]pyrimidine scaffold has been explored for its potential as a novel class of antibacterial agents.
Activity Against Pathogenic Bacteria
Several studies have evaluated the antibacterial activity of pyrrolo[3,2-d]pyrimidine derivatives against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) is a key parameter used to quantify this activity.
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| Compound 4a | Staphylococcus aureus | >1000 | [5] |
| Escherichia coli | >1000 | [5] | |
| Compound 4b | Staphylococcus aureus | 500 | [5] |
| Escherichia coli | >1000 | [5] | |
| Compound 4c | Staphylococcus aureus | 250 | [5] |
| Escherichia coli | 500 | [5] | |
| Compound 4d | Staphylococcus aureus | 125 | [5] |
| Escherichia coli | 250 | [5] | |
| Compound 4e | Staphylococcus aureus | 62.5 | [5] |
| Escherichia coli | 125 | [5] |
Antiviral Activity
The pyrrolo[3,2-d]pyrimidine scaffold has also shown promise as a source of antiviral agents, with activity reported against a range of viruses.
Activity Against Zika Virus
Recent studies have identified 4,7-disubstituted 7H-pyrrolo[2,3-d]pyrimidines and their analogs as promising antiviral agents against flaviviruses like Zika virus (ZIKV) and dengue virus (DENV).[6]
| Compound/Derivative | Virus | EC50 (µM) | CC50 (µM) | Reference |
| Compound 1 | ZIKV | 5.25 | 20.0 | [6] |
| Compound 8 | ZIKV | 1.15 | 17.5 | [6] |
| Compound 11 | ZIKV | 1.25 | >20 | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Anticancer Activity: MTT Cell Viability Assay
This protocol is used to determine the cytotoxic effects of pyrrolo[3,2-d]pyrimidine derivatives on cancer cell lines.
-
Workflow:
-
Detailed Protocol:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrrolo[3,2-d]pyrimidine derivative in complete medium. Remove the existing medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the test compounds) and a blank (medium only).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.[7]
-
Antibacterial Activity: Agar Dilution Method
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of pyrrolo[3,2-d]pyrimidine derivatives against pathogenic bacteria.[8][9][10]
-
Detailed Protocol:
-
Preparation of Antimicrobial Stock Solution: Prepare a stock solution of the pyrrolo[3,2-d]pyrimidine derivative in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).
-
Preparation of Agar Plates: Prepare a series of agar plates (e.g., Mueller-Hinton agar) containing serial twofold dilutions of the antimicrobial agent. This is achieved by adding a specific volume of the antimicrobial stock solution to molten agar before pouring the plates. A control plate with no antimicrobial agent is also prepared.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Inoculation: Inoculate the surface of each agar plate with the bacterial suspension using a multipoint inoculator or a calibrated loop.
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the bacteria.
-
Antiviral Activity: Plaque Reduction Assay
This protocol is used to determine the antiviral efficacy of pyrrolo[3,2-d]pyrimidine derivatives by quantifying the reduction in viral plaques.[9][11]
-
Detailed Protocol:
-
Cell Seeding: Seed susceptible host cells in 6-well plates to form a confluent monolayer.
-
Compound and Virus Preparation: Prepare serial dilutions of the pyrrolo[3,2-d]pyrimidine derivative in a serum-free medium. Prepare a virus stock of a known titer.
-
Infection: Remove the growth medium from the cell monolayers and infect the cells with the virus at a multiplicity of infection (MOI) that produces a countable number of plaques (typically 50-100 plaques per well).
-
Treatment: After a 1-hour adsorption period, remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) containing the different concentrations of the test compound.
-
Incubation: Incubate the plates at the optimal temperature for the specific virus until plaques are visible (typically 2-10 days).
-
Plaque Visualization: Fix the cells with a fixative (e.g., 4% formaldehyde) and stain with a dye (e.g., crystal violet) to visualize the plaques.
-
Data Analysis: Count the number of plaques in each well. The percentage of plaque reduction is calculated for each compound concentration compared to the virus control (no compound). The EC50 value (the concentration that reduces the number of plaques by 50%) is determined by regression analysis.
-
Kinase Inhibition Assays: EGFR and HER2
These protocols describe methods to measure the inhibitory activity of pyrrolo[3,2-d]pyrimidine derivatives against EGFR and HER2 kinases.[8][10][12][13]
-
EGFR Kinase Assay (Continuous-Read):
-
Reagent Preparation: Prepare 10X stocks of recombinant EGFR enzyme, ATP, and a fluorescently labeled peptide substrate in a 1X kinase reaction buffer.
-
Pre-incubation: Pre-incubate the EGFR enzyme in a 384-well plate with serially diluted test compounds for 30 minutes at 27°C.
-
Kinase Reaction: Initiate the reaction by adding a mixture of ATP and the peptide substrate.
-
Detection: Monitor the increase in fluorescence over time using a plate reader. The initial velocity of the reaction is determined from the slope of the fluorescence versus time plot.
-
Data Analysis: Plot the initial velocity against the inhibitor concentration to determine the IC50 value.
-
-
HER2 Kinase Assay (ADP-Glo™ Assay):
-
Kinase Reaction: Set up a kinase reaction in a 96-well plate containing HER2 kinase, a suitable substrate (e.g., Poly(Glu,Tyr) 4:1), ATP, and the test compound. Incubate at room temperature for 60 minutes.
-
ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
ADP to ATP Conversion and Detection: Add Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal via a luciferase reaction. Incubate for 30 minutes.
-
Luminescence Measurement: Record the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP formed and thus to the kinase activity.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
-
Structure-Activity Relationship (SAR)
The biological activity of pyrrolo[3,2-d]pyrimidine derivatives is highly dependent on the nature and position of substituents on the scaffold.
-
Kinase Inhibitors: For kinase inhibition, the N-phenylamino group at the C4 position is often crucial for activity. Substitutions on this phenyl ring can significantly impact potency and selectivity. The pyrrole nitrogen (N7) is another key position for modification, where the introduction of various side chains can modulate pharmacokinetic properties and target engagement.[14]
-
Anticancer Agents: In anticancer derivatives, halogen substitutions on the scaffold or on appended aryl rings have been shown to enhance cytotoxic activity.
-
Antibacterial Agents: For antibacterial activity, the specific substitutions on the pyrrolo[3,2-d]pyrimidine core determine the spectrum of activity against different bacterial species.
Conclusion and Future Perspectives
The pyrrolo[3,2-d]pyrimidine scaffold has proven to be a remarkably versatile platform for the design and development of novel therapeutic agents. Its ability to mimic endogenous purines has made it a particularly rich source of kinase inhibitors with significant potential in oncology. The growing body of evidence for its antibacterial and antiviral activities further underscores its importance in medicinal chemistry.
Future research in this area will likely focus on:
-
Optimization of existing lead compounds to improve potency, selectivity, and pharmacokinetic profiles.
-
Exploration of novel biological targets for pyrrolo[3,2-d]pyrimidine derivatives.
-
Development of derivatives with dual or multiple mechanisms of action , such as compounds with both kinase inhibitory and direct cytotoxic effects.
-
Investigation of this scaffold for other therapeutic areas , such as inflammatory and neurodegenerative diseases.
The continued exploration of the chemical space around the pyrrolo[3,2-d]pyrimidine nucleus holds great promise for the discovery of next-generation therapies to address unmet medical needs.
References
- 1. Identification of a series of pyrrolo-pyrimidine based SARS-CoV-2 Mac1 inhibitors that repress coronavirus replication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. benchchem.com [benchchem.com]
- 4. japsonline.com [japsonline.com]
- 5. Biological Evaluation of Pyrrolo [3, 2-d] pyrimidine Derivatives as Antibacterial Agents against Pathogenic Bacteria | Auctores [auctoresonline.org]
- 6. scienceopen.com [scienceopen.com]
- 7. promega.com [promega.com]
- 8. HER2 Kinase Enzyme System Application Note [worldwide.promega.com]
- 9. benchchem.com [benchchem.com]
- 10. promega.com [promega.com]
- 11. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rsc.org [rsc.org]
- 13. HTScan® HER2/ErbB2 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 14. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
Methodological & Application
Application Note: Detailed Experimental Protocol for Selective Suzuki-Miyaura Coupling of 6-Bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 5H-pyrrolo[3,2-d]pyrimidine scaffold is a key heterocyclic motif found in a variety of biologically active compounds, including kinase inhibitors, which are pivotal in cancer therapy and other disease treatments. The functionalization of this core structure is crucial for the development of novel therapeutic agents. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl-aryl structures.
This document provides a detailed protocol for the selective Suzuki-Miyaura coupling reaction at the C6-bromo position of 6-Bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine. The protocol is designed to be a starting point for researchers, with the understanding that optimization may be necessary for specific substrates.
Reaction Selectivity: C6-Br vs. C4-Cl
In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the order: I > Br > Cl.[1] This inherent difference in reactivity allows for the selective functionalization of dihalogenated substrates. In the case of this compound, the C-Br bond at the C6 position is significantly more reactive towards oxidative addition to the palladium(0) catalyst than the C-Cl bond at the C4 position. This allows for the selective introduction of an aryl or heteroaryl group at the C6 position while leaving the C4-chloro substituent intact for potential further modification.
Experimental Protocol
Materials:
-
This compound (1 equivalent)
-
Arylboronic acid or heteroarylboronic acid (1.1–1.5 equivalents)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄) (0.03–0.1 equivalents)
-
Base (e.g., Na₂CO₃, K₂CO₃, K₃PO₄) (2–3 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane, DME, toluene)
-
Degassed water
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate
-
Rotary evaporator
-
Silica gel for column chromatography
-
Ethyl acetate, hexanes, brine, anhydrous sodium sulfate (for work-up and purification)
Procedure:
-
Inert Atmosphere Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1 eq.), the desired arylboronic acid (1.2 eq.), the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 eq.), and the base (e.g., K₂CO₃, 2 eq.).
-
Evacuation and Backfilling: Seal the flask, and then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.[2]
-
Solvent Addition: Add the degassed organic solvent (e.g., 1,4-dioxane) and degassed water in a ratio of approximately 4:1 (v/v) via syringe. The final concentration of the substrate should be around 0.1 M.
-
Reaction: Heat the reaction mixture to 80–100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4–24 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.[1]
-
-
Purification:
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 6-aryl-4-chloro-5H-pyrrolo[3,2-d]pyrimidine.[1]
-
Data Presentation
The following table summarizes typical reaction conditions for the Suzuki coupling of related halogenated heterocycles, providing a baseline for experimental design with this compound.
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Reference |
| Pd(dppf)Cl₂ (3) | - | Na₂CO₃ (2) | 1,4-Dioxane/Water (4:1) | 80-90 | 4-12 | Good to Excellent | [1] |
| Pd(PPh₃)₄ (5) | - | K₂CO₃ (1.5) | Toluene | 110 | Varies | 83 | [2] |
| Pd₂(dba)₃ (2.5) | P(t-Bu)₃ (5) | KF (spray-dried) | THF | 50 | Overnight | Moderate | [2] |
| XPhosPdG2 (2.5) | XPhos (5) | K₂CO₃ (3) | Ethanol/Water (4:1) | 135 (MW) | 0.67 | Good to Excellent | [3][4] |
| Pd(PPh₃)₄ (0.5-5) | - | K₂CO₃ (3) | 1,4-Dioxane/Water (2:1) | 100 (MW) | 0.25 | Good to Excellent | [5][6] |
Mandatory Visualization
Caption: A standard experimental workflow for the Suzuki coupling reaction.
Caption: Inhibition of a generic kinase signaling pathway by a pyrrolopyrimidine derivative.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 6-Bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the selective and sequential Buchwald-Hartwig amination of 6-Bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine. This versatile scaffold is a key intermediate in the synthesis of various biologically active compounds, and mastering its functionalization is crucial for the development of novel therapeutics.
Introduction
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, widely employed in medicinal chemistry and materials science. The substrate, this compound, possesses two distinct halogen atoms, offering opportunities for selective and sequential functionalization. Typically, in palladium-catalyzed aminations, the reactivity of aryl halides follows the order I > Br > Cl. This differential reactivity allows for a regioselective approach, where the more reactive C6-bromo position can be aminated preferentially, leaving the C4-chloro position available for subsequent transformations. This stepwise approach enables the synthesis of diverse di-substituted pyrrolo[3,2-d]pyrimidine derivatives.
Data Presentation: Reaction Conditions and Yields
The following tables summarize typical reaction conditions and expected yields for the selective mono-amination at the C6-position and the subsequent amination at the C4-position. Yields are based on literature precedents for similar substrates and may vary depending on the specific amine and reaction scale.
Table 1: Selective Mono-amination at the C6-Bromo Position
| Entry | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 12 | 85-95 |
| 2 | Morpholine | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ | 1,4-Dioxane | 110 | 16 | 80-90 |
| 3 | Benzylamine | Pd₂(dba)₃ (2) | BrettPhos (4) | K₃PO₄ | t-BuOH | 90 | 24 | 75-85 |
| 4 | n-Butylamine | Pd(OAc)₂ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 12 | 88-96 |
Table 2: Subsequent Amination at the C4-Chloro Position
| Entry | Starting Material | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 6-Anilino-4-chloro-5H-pyrrolo[3,2-d]pyrimidine | Piperidine | Pd₂(dba)₃ (4) | RuPhos (8) | NaOtBu | 1,4-Dioxane | 110 | 24 | 70-80 |
| 2 | 6-Morpholino-4-chloro-5H-pyrrolo[3,2-d]pyrimidine | Aniline | G3-XPhos (4) | - | K₂CO₃ | Toluene | 120 | 36 | 65-75 |
| 3 | 6-(Benzylamino)-4-chloro-5H-pyrrolo[3,2-d]pyrimidine | Morpholine | Pd(OAc)₂ (5) | SPhos (10) | Cs₂CO₃ | 1,4-Dioxane | 110 | 24 | 72-82 |
| 4 | 6-(n-Butylamino)-4-chloro-5H-pyrrolo[3,2-d]pyrimidine | Benzylamine | G4-RuPhos (4) | - | NaOtBu | Toluene | 120 | 36 | 68-78 |
Experimental Protocols
Protocol 1: Selective Buchwald-Hartwig Mono-amination at the C6-Bromo Position
This protocol describes a general procedure for the selective amination of the C6-bromo position of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine (1.1 - 1.5 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., NaOtBu, 2.0 equivalents)
-
Anhydrous, degassed solvent (e.g., Toluene)
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the palladium precatalyst (0.02 eq), and the phosphine ligand (0.04 eq).
-
Add the base (2.0 eq).
-
Evacuate and backfill the flask with inert gas three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Add the amine (1.1-1.5 eq) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 6-amino-4-chloro-5H-pyrrolo[3,2-d]pyrimidine derivative.
Protocol 2: Subsequent Amination at the C4-Chloro Position
This protocol outlines the procedure for the amination of the less reactive C4-chloro position of a 6-amino-4-chloro-5H-pyrrolo[3,2-d]pyrimidine derivative. Note that more forcing conditions (higher temperature, higher catalyst loading, and a more active catalyst system) are generally required.
Materials:
-
6-Amino-4-chloro-5H-pyrrolo[3,2-d]pyrimidine derivative
-
Amine (1.5 - 2.0 equivalents)
-
Palladium precatalyst (e.g., G3-XPhos, 4 mol%)
-
Base (e.g., NaOtBu, 2.5 equivalents)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane)
-
Sealed reaction vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry sealed reaction vial under an inert atmosphere, add the 6-amino-4-chloro-5H-pyrrolo[3,2-d]pyrimidine derivative (1.0 eq) and the palladium precatalyst (0.04 eq).
-
Add the base (2.5 eq).
-
Evacuate and backfill the vial with inert gas three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Add the second amine (1.5-2.0 eq) via syringe.
-
Seal the vial and heat the reaction mixture to the desired temperature (e.g., 110-120 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Follow the workup and purification procedure as described in Protocol 1 to isolate the desired 4,6-diamino-5H-pyrrolo[3,2-d]pyrimidine derivative.
Mandatory Visualization
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 6-Bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 5H-pyrrolo[3,2-d]pyrimidine scaffold is a privileged heterocyclic motif in medicinal chemistry, serving as a core structural component in a variety of kinase inhibitors. Its structural similarity to adenine allows for competitive binding to the ATP-binding site of numerous kinases, which are critical regulators of cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammation, and autoimmune disorders. The strategic functionalization of the 5H-pyrrolo[3,2-d]pyrimidine core enables the development of potent and selective kinase inhibitors.
6-Bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine is a key starting material for the synthesis of a diverse range of kinase inhibitors. The presence of two distinct halogen atoms at the C4 and C6 positions provides orthogonal reactivity, allowing for selective functionalization through various cross-coupling reactions. The more reactive C6-bromo position is amenable to Suzuki-Miyaura coupling for the introduction of aryl or heteroaryl moieties, while the C4-chloro position can be targeted by nucleophilic aromatic substitution or Buchwald-Hartwig amination to install various amine functionalities. This sequential functionalization allows for the systematic exploration of the chemical space around the pyrrolo[3,2-d]pyrimidine core to optimize potency, selectivity, and pharmacokinetic properties of the resulting kinase inhibitors.
This document provides detailed application notes, experimental protocols, and biological activity data for the synthesis of kinase inhibitors targeting key oncogenic kinases such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and Cyclin-Dependent Kinase 2 (CDK2), utilizing this compound as a versatile starting material.
Data Presentation
The following tables summarize the biological activity of representative kinase inhibitors synthesized from pyrrolo[3,2-d]pyrimidine and the closely related pyrrolo[2,3-d]pyrimidine scaffolds.
Table 1: Inhibitory Activity of Pyrrolo[3,2-d]pyrimidine Derivatives against VEGFR-2 and EGFR
| Compound ID | Scaffold | Target Kinase(s) | IC50 (nM) | Reference |
| 20d | 5-methyl-4-phenoxy-5H-pyrrolo[3,2-d]pyrimidine | VEGFR-2, PDGFR | 2.5 (VEGFR-2), 3.6 (PDGFR) | [1] |
| 4 | pyrrolo[3,2-d]pyrimidine | EGFR (T790M/L858R) | Weak (4.8 µM in H1975 cells) | [2] |
Table 2: Inhibitory Activity of Pyrrolo[2,3-d]pyrimidine Derivatives against EGFR
| Compound ID | Scaffold | Target Kinase(s) | IC50 (nM) | Reference |
| 31a | quinazoline-substituted pyrrolo[2,3-d]pyrimidine | EGFR (19del/T790M/C797S) | 30.6 | [3] |
| 31a | quinazoline-substituted pyrrolo[2,3-d]pyrimidine | EGFR (L858R/T790M/C797S) | 12.8 | [3] |
| 31r | quinazoline-substituted pyrrolo[2,3-d]pyrimidine | EGFR (19del/T790M/C797S) | <1 | [3] |
| 31r | quinazoline-substituted pyrrolo[2,3-d]pyrimidine | EGFR (L858R/T790M/C797S) | <1 | [3] |
| 5k | (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazide | EGFR | 79 | [4] |
Table 3: Inhibitory Activity of Pyrrolo[2,3-d]pyrimidine and Related Scaffolds against Various Kinases
| Compound ID | Scaffold | Target Kinase(s) | IC50 (nM) | Reference |
| 5k | (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazide | Her2 | 40 | [4] |
| 5k | (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazide | VEGFR2 | 204 | [4] |
| 5k | (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazide | CDK2 | 150 | [4] |
| 12d | pyrrolo[2,3-d]pyrimidine with biaryl urea | VEGFR-2 | 11.9 | [5] |
| 15c | pyrrolo[2,3-d]pyrimidine with biaryl urea | VEGFR-2 | 13.6 | [5] |
| 9c | 4-aryl-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one | PI3Kα | 113 | [6] |
Experimental Protocols
The following are generalized protocols for the key synthetic transformations of this compound. Note: These protocols are based on procedures for structurally similar compounds and may require optimization for specific substrates.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling at the C6-Position
This protocol describes the palladium-catalyzed cross-coupling of this compound with an aryl- or heteroarylboronic acid to afford 6-aryl-4-chloro-5H-pyrrolo[3,2-d]pyrimidine derivatives.
Materials:
-
This compound (1.0 equiv)
-
Aryl- or heteroarylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.05-0.10 equiv)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, DMF, toluene)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the aryl- or heteroarylboronic acid, and the base.
-
Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this process three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Add the palladium catalyst to the reaction mixture.
-
Heat the reaction mixture to 80-120 °C and stir for 4-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 6-aryl-4-chloro-5H-pyrrolo[3,2-d]pyrimidine.
Protocol 2: General Procedure for Buchwald-Hartwig Amination at the C4-Position
This protocol describes the palladium-catalyzed amination of 6-substituted-4-chloro-5H-pyrrolo[3,2-d]pyrimidines with a primary or secondary amine to yield 4-amino-6-substituted-5H-pyrrolo[3,2-d]pyrimidine derivatives.
Materials:
-
6-Aryl-4-chloro-5H-pyrrolo[3,2-d]pyrimidine (from Protocol 1) (1.0 equiv)
-
Primary or secondary amine (1.2-2.0 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (0.02-0.05 equiv)
-
Phosphine ligand (e.g., XPhos, BINAP, Xantphos) (0.04-0.10 equiv)
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) (1.5-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane)
-
Nitrogen or Argon atmosphere
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium catalyst, phosphine ligand, and base to an oven-dried Schlenk tube.
-
Add the 6-aryl-4-chloro-5H-pyrrolo[3,2-d]pyrimidine and the amine.
-
Add the anhydrous, degassed solvent via syringe.
-
Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove palladium residues and inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or preparative HPLC to afford the desired 4-amino-6-aryl-5H-pyrrolo[3,2-d]pyrimidine.
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways targeted by the synthesized kinase inhibitors and a general experimental workflow.
Caption: Synthetic workflow for kinase inhibitors.
Caption: Simplified VEGFR-2 signaling pathway.
Caption: Simplified EGFR signaling pathway.
Caption: Simplified CDK2 signaling pathway.
References
- 1. A novel pyrrolo[3, 2-d]pyrimidine derivative, as a vascular endothelial growth factor receptor and platelet-derived growth factor receptor tyrosine kinase inhibitor, shows potent antitumor activity by suppression of tumor angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-Based Approach for the Discovery of Pyrrolo[3,2-d]pyrimidine-Based EGFR T790M/L858R Mutant Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. jstage.jst.go.jp [jstage.jst.go.jp]
Application Notes and Protocols for HPLC Purification of 6-Bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine Derivatives
For researchers, scientists, and professionals in drug development, the efficient purification of novel chemical entities is paramount. This document provides detailed application notes and protocols for the purification of 6-Bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine and its derivatives using High-Performance Liquid Chromatography (HPLC). Given the structural similarity of the target compound to purine analogs, the methodologies presented here are based on established principles for the purification of substituted purine compounds, a class of heterocyclic molecules vital in medicinal chemistry.[1][2] Reverse-phase HPLC (RP-HPLC) is the technique of choice for this application due to its high resolution and scalability.[1][3]
Introduction
This compound is a heterocyclic compound with the chemical formula C₆H₃BrClN₃ and a molecular weight of 232.468 g/mol .[4][5] As a key intermediate in the synthesis of various biologically active molecules, obtaining this compound and its derivatives in high purity is a critical step for accurate biological evaluation and further drug development.[1][4] The synthesis of such compounds often results in complex mixtures containing unreacted starting materials, byproducts, and isomers, necessitating a robust purification strategy.[1]
Data Presentation: Chromatographic Parameters and Performance
Effective purification is achieved through the careful selection and optimization of HPLC parameters.[6] The following tables summarize typical starting conditions for both analytical and preparative scale HPLC for compounds structurally related to this compound. These parameters can be used as a starting point for method development.
Table 1: Typical HPLC Parameters for Analytical Scale Method Development
| Parameter | Recommended Conditions |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5-95% B over 20 min |
| Flow Rate | 1.0 mL/min |
| Detection | 254 nm (or DAD scan 200-400 nm) |
| Injection Volume | 5-20 µL |
| Column Temperature | Ambient or 35°C |
Table 2: Typical HPLC Parameters for Preparative Scale Purification
| Parameter | Recommended Conditions |
| Column | C18, 21.2 x 250 mm, 10 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 20-70% B over 30 min (to be optimized based on analytical run) |
| Flow Rate | 20 mL/min |
| Detection | 254 nm |
| Injection Volume | 1-5 mL (dependent on sample solubility and column loading) |
| Expected Purity | >98% |
| Expected Yield | 70-90% |
Experimental Protocols
A systematic approach is crucial for developing a successful purification method. This involves starting with an analytical scale method to optimize the separation, followed by scaling up to a preparative method for purification of larger quantities.
Analytical Method Development
This protocol outlines the steps for developing an analytical HPLC method for a novel this compound derivative.
1.1. Sample Preparation: a. Dissolve the crude synthetic product in a suitable solvent such as Dimethyl Sulfoxide (DMSO), Methanol, or Acetonitrile to a final concentration of approximately 1 mg/mL.[1] b. Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter.[1]
1.2. Initial Scouting Gradient: a. Column: C18, 4.6 x 150 mm, 5 µm. b. Mobile Phase A: 0.1% Formic Acid in Water. c. Mobile Phase B: Acetonitrile. d. Flow Rate: 1.0 mL/min. e. Gradient: 5% to 95% B over 20 minutes.[1] f. Detection: Use a Diode Array Detector (DAD) to scan from 200-400 nm to determine the optimal detection wavelength for the target compound.
1.3. Method Optimization: a. Based on the initial scouting run, adjust the gradient to improve the resolution between the target compound and any impurities. A shallower gradient around the elution time of the target peak will generally provide better separation. b. Consider adjusting the mobile phase modifier (e.g., trying 0.1% Trifluoroacetic Acid instead of formic acid) to improve peak shape, especially for basic compounds. c. Temperature can also be used as a parameter to optimize separation.[7]
Preparative Method Scale-Up and Purification
This protocol describes the process of scaling up an optimized analytical method to purify a larger quantity of the target compound.
2.1. Method Scaling: a. Based on the optimized analytical method, calculate the preparative gradient and flow rate. A common approach is to maintain the same linear velocity of the mobile phase. b. The injection volume can be significantly increased, depending on the solubility of the compound and the loading capacity of the preparative column.[1]
2.2. Sample Preparation for Preparative Run: a. Dissolve the crude product in the minimal amount of a strong solvent (e.g., DMSO). b. If possible, dilute the sample with the initial mobile phase to improve peak shape upon injection.
2.3. Purification Run and Fraction Collection: a. Equilibrate the preparative column with the initial mobile phase conditions. b. Inject the prepared sample. c. Run the scaled-up gradient method. d. Collect fractions corresponding to the peak of the target compound.
2.4. Post-Purification Analysis and Sample Recovery: a. Analyze the collected fractions using the developed analytical HPLC method to confirm purity. b. Pool the pure fractions. c. Remove the HPLC solvents, typically by rotary evaporation or lyophilization, to obtain the purified solid compound.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the HPLC purification of this compound derivatives.
Caption: Workflow for HPLC purification of pyrrolopyrimidine derivatives.
Logical Relationship of HPLC Parameters
The diagram below shows the key parameters that are adjusted during HPLC method development and their influence on the final separation.
Caption: Key parameters influencing HPLC separation performance.
References
- 1. benchchem.com [benchchem.com]
- 2. Purine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemshuttle.com [chemshuttle.com]
- 5. This compound | C6H3BrClN3 | CID 54758852 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum [chromforum.org]
Application Notes and Protocols for the Characterization of 6-Bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical techniques for the characterization of 6-Bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine, a heterocyclic compound of interest in pharmaceutical research due to its structural similarity to purines. The following protocols and data are intended to guide researchers in confirming the identity, purity, and properties of this compound and its derivatives.
Introduction
This compound belongs to the pyrrolopyrimidine class of compounds, which are analogs of purines and have been investigated for their potential as antiproliferative and antibacterial agents.[1] Accurate and robust analytical characterization is crucial for ensuring the quality of synthesized batches and for understanding the structure-activity relationships in drug discovery and development. This document outlines the application of key analytical techniques including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Elemental Analysis for the comprehensive characterization of this molecule.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided below.
| Property | Value | Source |
| Molecular Formula | C₆H₃BrClN₃ | PubChem[2][3] |
| Molecular Weight | 232.46 g/mol | PubChem[2][3] |
| Appearance | Expected to be a solid | Inferred from related compounds |
| CAS Number | 1211536-93-4 | ChemShuttle, PubChem[2][3] |
Analytical Techniques and Protocols
An overview of the analytical workflow for the characterization of this compound is depicted below.
Caption: General Analytical Workflow
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR are essential to confirm the arrangement of atoms within the molecule.
Expected ¹H and ¹³C NMR Data (Inferred from Analogs)
The following table presents the expected chemical shifts for this compound, extrapolated from the known data for the closely related 4-chloro-5H-pyrrolo[3,2-d]pyrimidine. The presence of the bromine atom at the 6-position is expected to influence the chemical shifts of the pyrrole ring protons and carbons.
| Nucleus | Expected Chemical Shift (ppm) | Multiplicity | Notes |
| ¹H | ~12.5 (broad s) | Singlet | NH proton of the pyrrole ring. |
| ¹H | ~8.6 | Singlet | CH proton of the pyrimidine ring. |
| ¹H | ~8.0 | Singlet | CH proton of the pyrrole ring. |
| ¹³C | ~151 | Singlet | Quaternary carbon in the pyrimidine ring. |
| ¹³C | ~150 | Singlet | Quaternary carbon in the pyrimidine ring. |
| ¹³C | ~142 | Singlet | CH carbon of the pyrimidine ring. |
| ¹³C | ~135 | Singlet | Quaternary carbon in the pyrrole ring. |
| ¹³C | ~124 | Singlet | Quaternary carbon (C-Br) in the pyrrole ring. |
| ¹³C | ~103 | Singlet | CH carbon of the pyrrole ring. |
Note: The actual chemical shifts may vary depending on the solvent and concentration.
Protocol for NMR Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of the purified product for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often a good choice for heterocyclic compounds.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
-
Filtration: To remove any particulate matter, filter the solution through a small plug of glass wool or a syringe filter directly into a clean 5 mm NMR tube.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
-
Analysis: Acquire the NMR spectra on a spectrometer (e.g., 400 MHz or higher).
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound, the presence of both chlorine and bromine isotopes will result in a characteristic isotopic pattern in the mass spectrum.
Expected Mass Spectrometry Data
| Ion | Expected m/z | Relative Abundance | Notes |
| [M]⁺ | 230.9199 | ~75% | Corresponding to C₆H₃⁷⁹Br³⁵ClN₃ |
| [M+2]⁺ | 232.9178 | 100% | Corresponding to C₆H₃⁸¹Br³⁵ClN₃ and C₆H₃⁷⁹Br³⁷ClN₃ |
| [M+4]⁺ | 234.9149 | ~25% | Corresponding to C₆H₃⁸¹Br³⁷ClN₃ |
Note: The relative abundances are approximate and can vary based on the ionization method.
Protocol for Mass Spectrometry Analysis
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent such as methanol or acetonitrile.
-
Instrumentation: Utilize a mass spectrometer equipped with either an Electrospray Ionization (ESI) or Electron Impact (EI) source. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode.
-
Data Analysis: Analyze the resulting spectrum for the molecular ion peak and the characteristic isotopic pattern of a compound containing one bromine and one chlorine atom.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary technique for determining the purity of a compound and can also be used for quantification. A reversed-phase HPLC method is generally suitable for pyrrolopyrimidine derivatives.
Protocol for HPLC Analysis
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA) or formic acid.
-
Gradient Program (Example):
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Prepare a stock solution of the compound in the mobile phase or a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL. Dilute as necessary.
-
Injection Volume: 10 µL.
-
Analysis: The purity of the compound is determined by the area percentage of the main peak.
Elemental Analysis
Elemental analysis provides the percentage composition of elements (C, H, N) in a compound, which can be compared to the theoretical values to confirm the empirical formula.
Expected Elemental Analysis Data
| Element | Theoretical % |
| Carbon (C) | 31.00 |
| Hydrogen (H) | 1.30 |
| Nitrogen (N) | 18.08 |
Protocol for Elemental Analysis
-
Sample Preparation: A small, accurately weighed amount of the dry, purified compound is required.
-
Instrumentation: The analysis is performed using a CHN elemental analyzer.
-
Analysis: The sample is combusted, and the resulting gases are quantified to determine the percentage of each element. The experimental values should be within ±0.4% of the theoretical values.
Biological Context: Inhibition of De Novo Purine Biosynthesis
Pyrrolopyrimidines, as purine isosteres, can exert their biological effects by interfering with metabolic pathways that utilize purines.[1] One such key pathway is the de novo purine biosynthesis, which is essential for the synthesis of nucleotides required for DNA and RNA replication, particularly in rapidly proliferating cells like cancer cells and bacteria. This compound may act as an inhibitor of one or more enzymes in this pathway.
References
Application Notes and Protocols for In Vitro Biological Screening of Pyrrolo[3,2-d]pyrimidine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pyrrolo[3,2-d]pyrimidines, also known as 9-deazapurines, are a class of heterocyclic compounds that are structurally similar to naturally occurring purine nucleobases. This structural resemblance has led to their extensive investigation as potential therapeutic agents, particularly in the field of oncology and infectious diseases. These compounds have demonstrated a wide range of biological activities, including potent antitumor and antimicrobial effects. Their mechanism of action often involves the inhibition of key enzymes such as kinases, which are crucial for cell signaling and growth. This document provides detailed application notes and protocols for the in vitro biological screening of novel pyrrolo[3,2-d]pyrimidine derivatives to assess their potential as anticancer and antimicrobial agents.
Anticancer Screening Assays
A primary focus of pyrrolo[3,2-d]pyrimidine research is the evaluation of their anticancer properties. A panel of in vitro assays is typically employed to determine the cytotoxic and cytostatic effects of these compounds on various cancer cell lines, and to elucidate their mechanism of action.
Antiproliferative Activity Assays
The initial step in assessing the anticancer potential of pyrrolo[3,2-d]pyrimidine derivatives is to determine their ability to inhibit the growth of cancer cells. The MTT assay is a widely used colorimetric method for this purpose.
Experimental Protocol: MTT Assay for Cell Viability
Objective: To determine the concentration at which a pyrrolo[3,2-d]pyrimidine derivative inhibits 50% of cancer cell growth (IC50).
Materials:
-
Cancer cell lines (e.g., MDA-MB-231, L1210, CCRF-CEM, HeLa)[1]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Pyrrolo[3,2-d]pyrimidine derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrrolo[3,2-d]pyrimidine derivatives in culture medium. The final concentrations should typically range from nanomolar to micromolar. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well. Incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Data Presentation:
| Compound | Cell Line | IC50 (µM)[1] |
| Compound 1 (2,4-dichloro) | L1210 | 10 |
| Compound 1 (2,4-dichloro) | CCRF-CEM | 12 |
| Compound 1 (2,4-dichloro) | HeLa | 15 |
| Compound 2 (2,4-dichloro, 7-iodo) | L1210 | 0.5 |
| Compound 2 (2,4-dichloro, 7-iodo) | CCRF-CEM | 2.5 |
| Compound 2 (2,4-dichloro, 7-iodo) | HeLa | 1.0 |
Cell Cycle Analysis
To understand how pyrrolo[3,2-d]pyrimidine derivatives inhibit cell proliferation, it is essential to investigate their effects on the cell cycle. Flow cytometry analysis of propidium iodide (PI) stained cells is a standard method for this purpose.
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
Objective: To determine if a pyrrolo[3,2-d]pyrimidine derivative causes cell cycle arrest at a specific phase (G0/G1, S, or G2/M).
Materials:
-
Cancer cell line (e.g., MDA-MB-231)[1]
-
Pyrrolo[3,2-d]pyrimidine derivative
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the pyrrolo[3,2-d]pyrimidine derivative at its IC50 concentration for 24 or 48 hours.[1]
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Fixation: Fix the cells in cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of PI.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).
Visualization:
Caption: Pyrrolo[3,2-d]pyrimidine induced G2/M cell cycle arrest.
Apoptosis Assays
Many anticancer agents induce programmed cell death, or apoptosis. The induction of apoptosis by pyrrolo[3,2-d]pyrimidine derivatives can be assessed using various methods, including Annexin V/PI staining followed by flow cytometry.
Experimental Protocol: Apoptosis Detection by Annexin V/PI Staining
Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with a pyrrolo[3,2-d]pyrimidine derivative.
Materials:
-
Cancer cell line[1]
-
Pyrrolo[3,2-d]pyrimidine derivative
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the compound at its IC50 concentration for a specified time (e.g., 48 hours).
-
Cell Harvesting and Staining: Harvest the cells and wash with cold PBS. Resuspend the cells in Annexin V Binding Buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis:
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
Visualization:
Caption: Induction of apoptosis by pyrrolo[3,2-d]pyrimidine derivatives.
Kinase Inhibitory Assays
Pyrrolo[2,3-d]pyrimidine derivatives have been identified as potent inhibitors of various protein kinases involved in cancer progression.[2][3] In vitro kinase assays are essential to determine the specific kinases targeted by these compounds and their inhibitory potency.
Experimental Protocol: In Vitro Protein Kinase Inhibition Assay
Objective: To determine the inhibitory activity of pyrrolo[3,2-d]pyrimidine derivatives against specific kinases (e.g., EGFR, Her2, VEGFR2, CDK2).[2]
Materials:
-
Recombinant human kinases
-
Kinase-specific substrate peptides
-
ATP (Adenosine triphosphate)
-
Kinase buffer
-
Pyrrolo[3,2-d]pyrimidine derivatives
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well plates
-
Plate reader
Procedure:
-
Assay Preparation: Prepare a reaction mixture containing the kinase, its specific substrate, and kinase buffer in a 384-well plate.
-
Compound Addition: Add the pyrrolo[3,2-d]pyrimidine derivatives at various concentrations to the wells.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the kinase activity using a suitable detection method. For example, the ADP-Glo™ assay measures the amount of ADP produced, which is proportional to the kinase activity.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
Data Presentation:
| Compound | Target Kinase | IC50 (µM)[2] |
| Sunitinib (Reference) | EGFR | 0.05 |
| Sunitinib (Reference) | Her2 | 0.12 |
| Sunitinib (Reference) | VEGFR2 | 0.01 |
| Sunitinib (Reference) | CDK2 | 0.25 |
| Compound 5e | EGFR | 0.08 |
| Compound 5h | Her2 | 0.15 |
| Compound 5k | VEGFR2 | 0.02 |
| Compound 5l | CDK2 | 0.30 |
Antimicrobial Screening Assays
Pyrrolo[3,2-d]pyrimidine derivatives have also shown promise as antimicrobial agents. Standard microbiological assays are used to evaluate their efficacy against pathogenic bacteria.
Agar Well Diffusion Method
This method is a preliminary screening assay to assess the antibacterial activity of the compounds.
Experimental Protocol: Agar Well Diffusion Assay
Objective: To determine the zone of inhibition of a pyrrolo[3,2-d]pyrimidine derivative against various bacterial strains.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli, Salmonella)[4][5]
-
Mueller-Hinton Agar (MHA) plates
-
Pyrrolo[3,2-d]pyrimidine derivatives (dissolved in DMSO)[4]
-
Positive control (e.g., Ciprofloxacin)[4]
-
Sterile cork borer
Procedure:
-
Bacterial Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Plate Inoculation: Evenly spread the bacterial inoculum onto the surface of the MHA plates using a sterile swab.
-
Well Creation: Create wells (e.g., 6 mm in diameter) in the agar using a sterile cork borer.
-
Compound Loading: Add a fixed volume (e.g., 100 µL) of the compound solution (at a specific concentration, e.g., 1000 µg/mL) into each well.[4]
-
Incubation: Incubate the plates at 37°C for 24 hours.
-
Measurement: Measure the diameter of the zone of inhibition (in mm) around each well.
Agar Dilution Method (Minimum Inhibitory Concentration - MIC)
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Experimental Protocol: Agar Dilution for MIC Determination
Objective: To determine the Minimum Inhibitory Concentration (MIC) of a pyrrolo[3,2-d]pyrimidine derivative.
Materials:
-
Bacterial strains[4]
-
Mueller-Hinton Agar (MHA)
-
Pyrrolo[3,2-d]pyrimidine derivatives
-
Petri dishes
Procedure:
-
Compound-Agar Preparation: Prepare a series of MHA plates containing twofold serial dilutions of the pyrrolo[3,2-d]pyrimidine derivative.
-
Inoculation: Spot-inoculate the prepared bacterial suspension onto the surface of each agar plate.
-
Incubation: Incubate the plates at 37°C for 24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Data Presentation:
| Compound | S. aureus MIC (µg/mL)[4] | P. aeruginosa MIC (µg/mL)[4] | E. coli MIC (µg/mL)[4] | Salmonella sp. MIC (µg/mL)[4] |
| 4a | >1000 | >1000 | >1000 | >1000 |
| 4b | >1000 | >1000 | >1000 | >1000 |
| 4c | >1000 | >1000 | >1000 | >1000 |
| 4d | >1000 | >1000 | >1000 | >1000 |
| 4e | >1000 | >1000 | >1000 | >1000 |
| Ciprofloxacin | 0.5 | 1 | 0.25 | 0.5 |
| Ceftizoxime | 4 | 8 | 2 | 4 |
Note: The results from one study indicated weak antibacterial activity for the tested derivatives.[4]
Visualization:
Caption: Workflow for antimicrobial screening of pyrrolo[3,2-d]pyrimidines.
Conclusion
The in vitro screening assays detailed in these application notes provide a robust framework for the initial evaluation of novel pyrrolo[3,2-d]pyrimidine derivatives. By systematically assessing their antiproliferative, cell cycle-disrupting, apoptosis-inducing, kinase-inhibiting, and antimicrobial activities, researchers can identify promising lead compounds for further preclinical and clinical development. The provided protocols and data presentation formats are intended to facilitate standardized and comparable evaluation of this important class of therapeutic candidates.
References
- 1. Antiproliferative activities of halogenated pyrrolo[3,2-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. auctoresonline.org [auctoresonline.org]
- 5. researchgate.net [researchgate.net]
protocols for assessing antiproliferative activity of compounds from 6-Bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for evaluating the in vitro antiproliferative activity of 6-Bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine and its derivatives. The methodologies outlined are essential for the preclinical assessment of these compounds as potential anticancer agents. Standard assays such as the MTT and Sulforhodamine B (SRB) assays are described, along with guidance on data interpretation and visualization of relevant biological pathways.
Introduction
Pyrrolo[3,2-d]pyrimidine derivatives are a class of heterocyclic compounds that have garnered significant interest in cancer research due to their demonstrated antiproliferative activities.[1][2] Studies have shown that these compounds can exert their effects through various mechanisms, including the inhibition of key enzymes involved in cell growth and proliferation.[3][4][5] Halogenated versions of these compounds, such as those with chloro and bromo substitutions, have shown potent activity against various cancer cell lines.[1][2] The protocols detailed below provide a robust framework for screening and characterizing the antiproliferative effects of novel compounds based on the this compound scaffold.
Data Presentation: Summarizing Antiproliferative Activity
Quantitative data from antiproliferative assays should be summarized to determine the half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of a compound that is required to inhibit a biological process by 50%. This data is typically presented in a tabular format for clear comparison across different cell lines and compounds.
Table 1: Illustrative Antiproliferative Activity (IC50 in µM) of a Hypothetical this compound Derivative
| Compound ID | Cancer Cell Line | IC50 (µM) |
| BCP-1 | MCF-7 (Breast) | 7.5 |
| BCP-1 | A549 (Lung) | 12.2 |
| BCP-1 | HCT116 (Colon) | 5.8 |
| BCP-1 | PC-3 (Prostate) | 9.1 |
Experimental Protocols
Two widely accepted and robust colorimetric assays for assessing antiproliferative activity are the MTT and SRB assays.[6] These assays are suitable for high-throughput screening and provide reliable measurements of cell viability and cytotoxicity.[7][8][9]
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay measures the metabolic activity of cells as an indicator of cell viability. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[10]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% FBS and 1% penicillin-streptomycin
-
This compound compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)[11]
-
DMSO (Dimethyl sulfoxide)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells, then seed them into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[11] Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. After the overnight incubation, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).[11] Incubate for 48-72 hours.
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until a purple precipitate is visible.[12]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[10][11]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
Protocol 2: Sulforhodamine B (SRB) Assay
The SRB assay is a method used to determine cytotoxicity by measuring the total protein content of cells.[13] The SRB dye binds to basic amino acid residues of cellular proteins under mildly acidic conditions.[14]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound compound stock solution (in DMSO)
-
Trichloroacetic acid (TCA) solution (10% w/v, ice-cold)
-
SRB solution (0.4% w/v in 1% acetic acid)
-
Acetic acid solution (1% v/v)
-
Tris base solution (10 mM, pH 10.5)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding and Compound Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Cell Fixation: After compound treatment, gently add 25-50 µL of cold 50% TCA to each well and incubate at 4°C for 1 hour to fix the cells.[15]
-
Washing: Wash the plates four to five times with 1% acetic acid or tap water to remove excess TCA and unbound dye.[14][16] Allow the plates to air dry completely.
-
SRB Staining: Add 50-100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.[14][16]
-
Removal of Unbound Dye: Quickly wash the plates four times with 200 µL of 1% acetic acid to remove the unbound SRB dye.[16] Allow the plates to air dry completely.
-
Solubilization of Bound Dye: Add 100-200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.[14][16]
-
Absorbance Measurement: Place the plate on a shaker for 5-10 minutes to ensure complete solubilization of the dye.[16] Measure the absorbance at a wavelength of approximately 565 nm.[14]
Visualizations
Diagrams of the experimental workflow and potential signaling pathways can provide a clearer understanding of the processes involved.
Caption: Experimental workflow for in vitro antiproliferative testing.
Pyrrolo[3,2-d]pyrimidine derivatives have been shown to target multiple signaling pathways involved in cancer cell proliferation. These can include receptor tyrosine kinases (RTKs) and downstream pathways, as well as enzymes involved in one-carbon metabolism.[3][4][17]
References
- 1. Antiproliferative activities of halogenated pyrrolo[3,2-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiproliferative activities of halogenated pyrrolo[3,2-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cellular Pharmacodynamics of a Novel Pyrrolo[3,2- d]pyrimidine Inhibitor Targeting Mitochondrial and Cytosolic One-Carbon Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrrolo[3,2-d]pyrimidine Derivatives as Type II Kinase Insert Domain Receptor (KDR) Inhibitors: CoMFA and CoMSIA Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrrolo[3,2-d]pyrimidine derivatives as type II kinase insert domain receptor (KDR) inhibitors: CoMFA and CoMSIA studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lifesciences.danaher.com [lifesciences.danaher.com]
- 8. assaygenie.com [assaygenie.com]
- 9. Cell viability assays | Abcam [abcam.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. atcc.org [atcc.org]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. benchchem.com [benchchem.com]
- 15. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]
- 16. benchchem.com [benchchem.com]
- 17. lsi.princeton.edu [lsi.princeton.edu]
Application Notes and Protocols for the Derivatization of the Pyrrole Nitrogen in 6-Bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the derivatization of the pyrrole nitrogen (N5) of the versatile heterocyclic building block, 6-Bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine. This scaffold is of significant interest in medicinal chemistry, and the functionalization of the pyrrole nitrogen allows for the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. The following sections detail protocols for N-alkylation and N-arylation, supported by quantitative data and experimental workflows.
N-Alkylation of this compound
The introduction of alkyl groups at the N5 position can significantly impact the biological activity and pharmacokinetic properties of pyrrolo[3,2-d]pyrimidine derivatives. A common and effective method for N-alkylation involves the deprotonation of the pyrrole nitrogen with a strong base, followed by quenching with an appropriate alkylating agent.
Experimental Protocol: General Procedure for N-Alkylation
This protocol is adapted from methodologies reported for similar pyrrolopyrimidine scaffolds.
Materials:
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Alkylating agent (e.g., benzyl bromide, methyl iodide, ethyl bromoacetate)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF or THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 eq) portion-wise.
-
Stir the resulting suspension at 0 °C for 30 minutes to allow for complete deprotonation.
-
Add the alkylating agent (1.1 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired N-alkylated product.
Quantitative Data: N-Alkylation
The following table summarizes representative yields for the N-alkylation of similar 4-chloro-pyrrolo[3,2-d]pyrimidine cores, demonstrating the general applicability of the protocol.
| Entry | Alkylating Agent | Product | Yield (%) |
| 1 | Benzyl bromide | 6-Bromo-4-chloro-5-benzyl-5H-pyrrolo[3,2-d]pyrimidine | 85-95 |
| 2 | Methyl iodide | 6-Bromo-4-chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine | 80-90 |
| 3 | Ethyl bromoacetate | Ethyl 2-(6-bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetate | 75-85 |
| 4 | (2-Bromoethyl)benzene | 6-Bromo-4-chloro-5-phenethyl-5H-pyrrolo[3,2-d]pyrimidine | 80-90 |
Note: Yields are indicative and may vary based on the specific substrate and reaction conditions.
N-Arylation of this compound
The introduction of aryl substituents at the N5 position can be achieved through transition-metal-catalyzed cross-coupling reactions. Copper-catalyzed N-arylation using arylboronic acids provides a mild and efficient route to a diverse range of N-aryl derivatives.
Experimental Protocol: Copper-Catalyzed N-Arylation
This protocol is based on the Chan-Lam coupling reaction and has been successfully applied to similar heterocyclic systems.[1]
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)
-
Copper(II) acetate (Cu(OAc)₂)
-
Methanol (MeOH) or Dichloromethane (DCM)
-
Celite®
Procedure:
-
To a solution of this compound (1.0 eq) and the respective arylboronic acid (1.2 eq) in methanol or dichloromethane, add copper(II) acetate (1.0 eq).
-
Stir the reaction mixture at room temperature for 4-24 hours, monitoring the progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite® and wash the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate or dichloromethane) to afford the desired N-arylated product.
Quantitative Data: N-Arylation
The following table presents the yields for the N-arylation of a similar 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine with various arylboronic acids, showcasing the scope of the copper-catalyzed methodology.[1]
| Entry | Arylboronic Acid | Product | Yield (%)[1] |
| 1 | Phenylboronic acid | 6-Bromo-4-chloro-5-phenyl-5H-pyrrolo[3,2-d]pyrimidine | 65 |
| 2 | 4-Methoxyphenylboronic acid | 6-Bromo-4-chloro-5-(4-methoxyphenyl)-5H-pyrrolo[3,2-d]pyrimidine | 48 |
| 3 | 4-Chlorophenylboronic acid | 6-Bromo-4-chloro-5-(4-chlorophenyl)-5H-pyrrolo[3,2-d]pyrimidine | 64 |
| 4 | 4-Fluorophenylboronic acid | 6-Bromo-4-chloro-5-(4-fluorophenyl)-5H-pyrrolo[3,2-d]pyrimidine | 70 |
| 5 | 4-(Trifluoromethyl)phenylboronic acid | 6-Bromo-4-chloro-5-(4-(trifluoromethyl)phenyl)-5H-pyrrolo[3,2-d]pyrimidine | 46 |
| 6 | 2-Naphthylboronic acid | 6-Bromo-4-chloro-5-(naphthalen-2-yl)-5H-pyrrolo[3,2-d]pyrimidine | 47 |
Visualizing the Experimental Workflow
The following diagrams illustrate the logical flow of the derivatization processes.
Caption: Workflow for the N-alkylation of this compound.
Caption: Workflow for the N-arylation of this compound.
References
Troubleshooting & Optimization
overcoming low yield in the synthesis of 6-Bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming low yields during the synthesis of 6-Bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine.
Troubleshooting Guide
This guide addresses common issues that can lead to low yields in a typical two-step synthesis of this compound, proceeding through the chlorination of a pyrimidinone precursor followed by bromination.
| Issue | Potential Cause | Recommended Solution |
| Low yield in Chlorination Step | Incomplete reaction of the starting pyrimidinone. | - Ensure the starting material is completely dry. - Use a freshly opened or distilled batch of phosphoryl chloride (POCl₃). - Increase the reaction temperature or prolong the reaction time. Monitor the reaction progress by TLC or LC-MS. - Consider the use of a catalytic amount of a tertiary amine like N,N-dimethylaniline to accelerate the reaction. |
| Degradation of the product. | - Maintain strict anhydrous conditions throughout the reaction. - Control the reaction temperature carefully, especially during the work-up. Quenching of POCl₃ is highly exothermic. - Perform the work-up at a low temperature (e.g., pouring the reaction mixture onto crushed ice). | |
| Difficult purification. | - The crude product can be purified by silica gel column chromatography. A gradient elution system, for instance, with ethyl acetate and hexane, may be effective.[1] - Trituration with a suitable solvent system like ethyl acetate-methanol can also be used for purification.[1] | |
| Low yield in Bromination Step | Incomplete bromination of 4-chloro-5H-pyrrolo[3,2-d]pyrimidine. | - Use a fresh, high-purity brominating agent such as N-bromosuccinimide (NBS). - Optimize the stoichiometry of the brominating agent. An excess may be required, but a large excess can lead to side products. - Ensure efficient stirring to maintain a homogeneous reaction mixture. |
| Formation of multiple brominated products. | - Control the reaction temperature. Bromination is often carried out at room temperature or slightly below to improve selectivity. - Add the brominating agent portion-wise to maintain a low concentration in the reaction mixture. | |
| Product instability. | - Protect the reaction from light, as some brominated compounds can be light-sensitive. - Work-up the reaction promptly upon completion. |
Frequently Asked Questions (FAQs)
Q1: What is a typical synthetic route for this compound?
A common synthetic approach involves a two-step process:
-
Chlorination: The synthesis often starts with a 3H,5H-pyrrolo[3,2-d]pyrimidin-4-one precursor, which is chlorinated using a reagent like phosphoryl chloride (POCl₃) to yield 4-chloro-5H-pyrrolo[3,2-d]pyrimidine.[1]
-
Bromination: The subsequent step is the selective bromination of the pyrrole ring at the 6-position using a brominating agent like N-bromosuccinimide (NBS) in a suitable solvent to afford the final product.
Q2: My chlorination step with phosphoryl chloride is giving a very low yield. What can I do?
Low yields in this step are often due to moisture or inactive reagents. Ensure your starting material is completely dry and use a fresh or distilled bottle of phosphoryl chloride. The reaction typically requires heating, so optimizing the temperature and reaction time is crucial.[1] Monitoring the reaction by TLC or LC-MS will help determine the optimal reaction time.
Q3: I am observing multiple spots on my TLC plate after the bromination step. How can I improve the selectivity?
The formation of multiple products suggests over-bromination or side reactions. To improve selectivity for the 6-bromo isomer, try adding the N-bromosuccinimide (NBS) portion-wise to the reaction mixture. This maintains a low concentration of the brominating agent and can favor the desired product. Also, controlling the reaction temperature is critical; running the reaction at or below room temperature can enhance selectivity.
Q4: What are the best practices for purifying the final product, this compound?
Purification can typically be achieved through silica gel column chromatography.[1] A solvent system of ethyl acetate and hexane is often a good starting point for elution. For less pure samples, a preliminary purification by trituration with a suitable solvent might be beneficial to remove major impurities before column chromatography.
Q5: Are there any specific safety precautions I should take during this synthesis?
Yes. Phosphoryl chloride is highly corrosive and reacts violently with water; it should be handled in a fume hood with appropriate personal protective equipment (PPE). The quenching of the chlorination reaction is highly exothermic and should be done carefully by slowly adding the reaction mixture to ice. Brominating agents can also be toxic and corrosive. Always consult the safety data sheets (SDS) for all reagents before starting any experiment.
Experimental Protocols
Step 1: Synthesis of 4-chloro-5H-pyrrolo[3,2-d]pyrimidine[1]
-
Place 3H,5H-pyrrolo[3,2-d]pyrimidin-4-one (1 equivalent) in a round-bottom flask under a nitrogen atmosphere.
-
Add phosphoryl chloride (POCl₃) (at least 2.8 equivalents).
-
Heat the reaction mixture to reflux for 1 hour. The mixture should turn into a dark, homogeneous solution.
-
After completion, cool the reaction mixture in an ice-water bath.
-
Slowly and carefully pour the cooled reaction mixture into crushed ice with vigorous stirring.
-
Collect the resulting precipitate by vacuum filtration and wash it with cold water.
-
Dry the solid under vacuum at an elevated temperature (e.g., 110 °C) to afford 4-chloro-5H-pyrrolo[3,2-d]pyrimidine.
-
For higher purity, the product can be purified by silica gel column chromatography using an ethyl acetate-hexane eluent.
Step 2: Synthesis of this compound (General Procedure)
-
Dissolve 4-chloro-5H-pyrrolo[3,2-d]pyrimidine (1 equivalent) in a suitable solvent (e.g., chloroform or N,N-dimethylformamide) in a round-bottom flask.
-
Add N-bromosuccinimide (NBS) (1 to 1.1 equivalents) portion-wise to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a solution of sodium thiosulfate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain this compound.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for identifying sources of low yield.
References
Technical Support Center: Bromination of 4-chloro-5H-pyrrolo[3,2-d]pyrimidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the bromination of 4-chloro-5H-pyrrolo[3,2-d]pyrimidine. The information is designed to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the expected major product in the bromination of 4-chloro-5H-pyrrolo[3,2-d]pyrimidine?
The major product expected from the electrophilic bromination of 4-chloro-5H-pyrrolo[3,2-d]pyrimidine is the substitution on the electron-rich pyrrole ring. Based on the reactivity of similar pyrrolo[3,2-d]pyrimidine systems, the primary product is anticipated to be 7-bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine . The pyrrole moiety is generally more susceptible to electrophilic attack than the pyrimidine ring.
Q2: What are the common byproducts observed during the bromination of 4-chloro-5H-pyrrolo[3,2-d]pyrimidine?
While direct literature on the byproducts of this specific reaction is limited, based on the known reactivity of the pyrrolo[3,2-d]pyrimidine core and general bromination reactions, several byproducts can be anticipated:
-
Over-brominated products: The high reactivity of the pyrrole ring can lead to the formation of di- or even tri-brominated species.[1]
-
Hydrolysis product: The 4-chloro group can be susceptible to hydrolysis, especially in the presence of water or acid, leading to the formation of 4-hydroxy-5H-pyrrolo[3,2-d]pyrimidine (or its tautomer, 5H-pyrrolo[3,2-d]pyrimidin-4(3H)-one).
-
Unreacted starting material: Incomplete reaction is a common issue, leading to the presence of the starting material in the final product mixture.
Q3: Which brominating agents are suitable for this reaction?
Several brominating agents can be employed, with N-Bromosuccinimide (NBS) being a common choice for the bromination of electron-rich heteroaromatics due to its milder nature compared to elemental bromine.[2][3] Other potential reagents include 1,3-dibromo-5,5-dimethylhydantoin (DBDMH).[4]
Q4: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a convenient method to monitor the reaction's progress. A suitable solvent system (e.g., ethyl acetate/hexane) should be used to achieve good separation between the starting material, the desired product, and potential byproducts. Staining with a visualizing agent like potassium permanganate may be necessary if the compounds are not UV-active.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low to no conversion of starting material | 1. Insufficiently active brominating agent.2. Low reaction temperature.3. Inappropriate solvent. | 1. Use freshly recrystallized NBS.2. Consider the addition of a catalytic amount of a Lewis acid or a radical initiator if using NBS under specific conditions.[4]3. Gradually increase the reaction temperature while monitoring for byproduct formation.4. Screen different aprotic solvents like DMF, acetonitrile, or dichloromethane. |
| Formation of multiple products | 1. Over-bromination due to excess brominating agent or prolonged reaction time.2. Hydrolysis of the 4-chloro group. | 1. Use a stoichiometric amount (or a slight excess) of the brominating agent and add it portion-wise.2. Carefully monitor the reaction by TLC and quench it once the starting material is consumed.3. Ensure anhydrous reaction conditions to minimize hydrolysis. |
| Product is difficult to purify | 1. Similar polarity of the desired product and byproducts.2. Streaking on the silica gel column. | 1. Utilize a gradient elution during column chromatography to improve separation.2. Consider a different stationary phase for chromatography (e.g., alumina).3. Recrystallization from a suitable solvent system may be an effective purification method. |
| Inconsistent results | 1. Impurities in the starting material.2. Variability in the quality of the brominating agent. | 1. Ensure the purity of the 4-chloro-5H-pyrrolo[3,2-d]pyrimidine starting material by techniques like NMR or melting point analysis.2. Use a fresh, high-purity batch of the brominating agent. |
Experimental Protocols
General Protocol for Bromination using N-Bromosuccinimide (NBS)
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-chloro-5H-pyrrolo[3,2-d]pyrimidine (1 equivalent) in a suitable anhydrous solvent (e.g., DMF, CH2Cl2, or CH3CN).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add N-Bromosuccinimide (1.0-1.2 equivalents) portion-wise over 15-30 minutes.
-
Reaction: Allow the reaction to stir at 0 °C and then gradually warm to room temperature. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate).
Visualizations
References
Technical Support Center: Troubleshooting Suzuki-Miyaura Reactions with Electron-Deficient Heterocycles
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving electron-deficient heterocycles. This resource is tailored for researchers, scientists, and drug development professionals to provide practical guidance on optimizing reaction conditions and resolving common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: Why are Suzuki-Miyaura reactions with electron-deficient heterocycles so challenging?
A1: Electron-deficient heterocycles, such as pyridines, pyrimidines, and pyrazines, present unique challenges in Suzuki-Miyaura coupling for several reasons:
-
Catalyst Inhibition: The lone pairs on the nitrogen atoms within the heterocyclic ring can coordinate to the palladium catalyst. This coordination can lead to catalyst inhibition or deactivation, slowing down or halting the catalytic cycle.[1]
-
Difficult Oxidative Addition: The electron-deficient nature of the heterocyclic ring can make the initial oxidative addition of the heteroaryl halide to the Pd(0) catalyst sluggish, especially with less reactive halides like chlorides.[2][3]
-
Side Reactions: These substrates can be more prone to side reactions. For instance, electron-deficient boronic acids are more susceptible to protodeboronation, where the boronic acid is replaced by a hydrogen atom, reducing the yield of the desired product.[4][5]
Q2: What is the first thing to check if my reaction has failed (low to no yield)?
A2: For a failed Suzuki-Miyaura reaction, a systematic check of the basics is the most effective first step:
-
Inert Atmosphere: Ensure that your reaction was performed under a strictly inert atmosphere (Argon or Nitrogen). Oxygen can lead to the homocoupling of boronic acids and decomposition of the palladium catalyst.[3][6] All solvents and reagents should be thoroughly degassed.
-
Catalyst Activity: Verify the activity of your palladium source and ligand. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it needs to be reduced in situ to the active Pd(0) species.[7] Consider running a control reaction with a known, reliable substrate combination to confirm your catalyst is active.[7]
-
Reagent Quality: Check the purity and stability of your starting materials. Boronic acids, in particular, can degrade over time or contain impurities that inhibit the reaction.[7] Using boronic esters, such as pinacol esters (Bpin), can sometimes improve stability and reproducibility.[7]
Q3: How do I choose the right ligand for my electron-deficient heterocycle?
A3: Ligand choice is critical for the success of these challenging couplings. The general consensus is to use bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs).[8][9]
-
Bulky, Electron-Rich Phosphine Ligands: Ligands developed by research groups like Buchwald's (e.g., SPhos, XPhos, RuPhos) are often highly effective.[6][8] Their steric bulk promotes the final reductive elimination step, while their electron-donating nature facilitates the oxidative addition of the C-X bond to the palladium center.[8]
-
N-Heterocyclic Carbene (NHC) Ligands: NHCs are strong σ-donors and can be even more effective than phosphine ligands at activating less reactive C-Cl bonds in heteroaryl chlorides.[8] Pre-catalysts like PEPPSI-IPr are commercially available and often give good results.[8]
Q4: Which base should I start with for my reaction?
A4: The optimal base depends on the specific substrates and solvent system. A good starting point is often a moderately strong inorganic base.
-
Potassium Carbonate (K₂CO₃): This is a widely used and often effective base for many Suzuki-Miyaura reactions.[10]
-
Potassium Phosphate (K₃PO₄) and Cesium Carbonate (Cs₂CO₃): For more challenging couplings, especially with sterically hindered or electron-deficient partners, stronger bases like K₃PO₄ or Cs₂CO₃ are often required to facilitate the transmetalation step.[4][6]
-
Potassium Fluoride (KF): In cases where your substrate is sensitive to strong bases, KF can be a milder and effective alternative.[11]
Troubleshooting Guides
Problem 1: Low to No Product Formation
If you are observing little to no formation of your desired product, a systematic approach to troubleshooting is recommended. The following flowchart and detailed explanations can help diagnose the issue.
Caption: Troubleshooting workflow for low or no product yield.
Problem 2: Formation of Byproducts
The presence of significant byproducts can complicate purification and indicate suboptimal reaction conditions. The most common byproducts are from protodeboronation and homocoupling.
Protodeboronation
This is the undesired cleavage of the C-B bond, replacing the boronic acid/ester with a hydrogen atom.[5] This is particularly problematic for electron-deficient heteroaryl boronic acids.
Solutions:
-
Use a Milder Base: Strong bases can accelerate protodeboronation. Consider switching to a milder base like KF.
-
Anhydrous Conditions: While some water is often beneficial, excess water can promote this side reaction. Try running the reaction under anhydrous conditions.
-
Use a More Stable Boron Reagent: Boronic esters (e.g., pinacol, MIDA) are generally more stable than boronic acids and less prone to protodeboronation.[7]
-
Lower Reaction Temperature: Higher temperatures can increase the rate of protodeboronation.
Homocoupling
This side reaction results in the coupling of two boronic acid molecules to form a biaryl byproduct.[12]
Solutions:
-
Rigorous Degassing: Homocoupling is often promoted by the presence of oxygen, which can re-oxidize the active Pd(0) catalyst to Pd(II).[3][12] Ensure your solvents and reaction vessel are thoroughly degassed.
-
Use a Pd(0) Source: Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can sometimes minimize homocoupling compared to using a Pd(II) precatalyst.[7]
Data Presentation: Ligand and Base Screening
The following tables provide a summary of quantitative data for the Suzuki-Miyaura coupling of challenging electron-deficient heterocycles, demonstrating the impact of ligand and base selection on reaction outcomes.
Table 1: Ligand Screening for the Coupling of 2-Chloropyridine and Phenylboronic Acid[8]
| Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | 95 |
| XPhos | K₃PO₄ | t-AmylOH | 100 | 16 | 98 |
| RuPhos | K₃PO₄ | t-AmylOH | 100 | 12 | 97 |
| PEPPSI-IPr | K₂CO₃ | Dioxane/H₂O | 80 | 4 | 92 |
| Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 100 | 12 | 85 |
Table 2: Base Optimization for the Coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine with Phenylboronic Acid[10]
| Base | Solvent | Temp (°C) | Yield (%) |
| K₃PO₄ | 1,4-Dioxane | 70-80 | 85 |
| Na₂CO₃ | 1,4-Dioxane | 70-80 | 70 |
| Cs₂CO₃ | 1,4-Dioxane | 70-80 | 75 |
| K₂CO₃ | 1,4-Dioxane | 70-80 | 68 |
| Et₃N | 1,4-Dioxane | 70-80 | No Reaction |
Experimental Protocols
Protocol 1: General Procedure for Ligand Screening in a 24-Well Plate[7]
This protocol is designed for the efficient screening of multiple ligands for a given Suzuki-Miyaura coupling.
Materials:
-
Aryl/heteroaryl halide (1.0 eq)
-
Boronic acid or ester (1.2 eq)
-
A selection of palladium catalysts and ligands (1-5 mol% Pd loading)
-
A selection of bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
-
Anhydrous, degassed solvents (e.g., Dioxane, Toluene, THF)
-
24-well reaction block with stir bars
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Preparation of Stock Solutions (in an inert atmosphere):
-
Substrate Stock Solution: Prepare a stock solution of your aryl halide and boronic acid/ester in a chosen anhydrous solvent (e.g., Dioxane).
-
Base Stock Solutions: Prepare stock solutions of each base to be screened (e.g., 2.0 M K₂CO₃ in degassed water, or as a slurry in an organic solvent for anhydrous conditions).
-
-
Dispensing Reagents:
-
To each well of the 24-well plate containing a pre-weighed catalyst/ligand combination, add a stir bar.
-
Add the substrate stock solution to each well.
-
Add the respective base solution to each well.
-
-
Reaction:
-
Seal the reaction block.
-
Place the block on a magnetic stirrer hotplate and heat to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Run the reaction for a set time (e.g., 12-24 hours).
-
-
Analysis:
-
After cooling, quench the reactions (e.g., with water or a saturated NH₄Cl solution).
-
Extract the products with an organic solvent (e.g., ethyl acetate).
-
Analyze the crude product from each well by LC-MS or GC-MS to determine the relative conversion and identify the most promising conditions.
-
Protocol 2: Suzuki-Miyaura Coupling of 3-Amino-5-bromopyridine with an Arylboronic Acid[13]
This protocol provides a starting point for the coupling of an aminopyridine derivative.
Materials:
-
3-Amino-5-bromopyridine (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium phosphate (K₃PO₄) (2.0 eq)
-
1,4-Dioxane and degassed water
-
Round-bottom flask with condenser and magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry round-bottom flask, add 3-Amino-5-bromopyridine, the arylboronic acid, and potassium phosphate.
-
Catalyst Addition: Add the Pd(PPh₃)₄ catalyst.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.
-
Solvent Addition: Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) via syringe.
-
Reaction: Stir the reaction mixture at 80-90 °C under the inert atmosphere. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel.
Mandatory Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
References
- 1. Micellar catalysis of Suzuki-Miyaura cross-couplings with heteroaromatics in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Micellar Catalysis of Suzuki-Miyaura Cross-Couplings with Heteroaromatics in Water [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies | MDPI [mdpi.com]
- 11. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Yoneda Labs [yonedalabs.com]
minimizing dehalogenation side reactions of 6-Bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine
Welcome to the technical support center for 6-Bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing dehalogenation and other side reactions during the chemical modification of this important heterocyclic building block.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during cross-coupling reactions with this compound, with a focus on preventing dehalogenation.
Q1: I am observing significant dehalogenation of my starting material. What are the primary causes?
A1: Dehalogenation, specifically hydrodehalogenation where a halogen is replaced by a hydrogen atom, is a common side reaction in palladium-catalyzed cross-coupling reactions. The primary cause is the formation of a palladium-hydride (Pd-H) species in the catalytic cycle.[1] This intermediate can reductively eliminate with the pyrrolopyrimidine to generate the dehalogenated byproduct. Key factors contributing to the formation of Pd-H species include:
-
Reaction Conditions: The choice of base, solvent, and temperature can significantly influence the reaction outcome.[1]
-
Hydrogen Sources: Trace amounts of water, or solvents like alcohols, can act as hydride sources.[1]
-
Catalyst System: Highly active palladium catalysts can sometimes favor the dehalogenation pathway.[1]
Q2: Which halogen is more susceptible to dehalogenation, the 6-bromo or the 4-chloro substituent?
A2: The Carbon-Bromine (C-Br) bond is weaker and therefore more reactive than the Carbon-Chlorine (C-Cl) bond.[2][3] Consequently, the 6-bromo position is more susceptible to both the desired cross-coupling reaction and the undesired dehalogenation side reaction. Selective functionalization at the C-6 position is generally expected under standard cross-coupling conditions.[4]
Q3: How can I minimize the formation of the 6-de-bromo byproduct in a Suzuki-Miyaura coupling reaction?
A3: To minimize debromination during a Suzuki-Miyaura coupling, a careful selection of reaction parameters is crucial. Here are some troubleshooting steps:
-
Catalyst and Ligand Selection: Employ bulky, electron-rich phosphine ligands such as XPhos or SPhos.[1] These ligands promote the desired reductive elimination step of the cross-coupling cycle over the dehalogenation pathway. For particularly challenging cases, specific catalyst systems like XPhosPdG2 have been shown to prevent debromination in similar heterocyclic systems.[5]
-
Choice of Base: Use weaker, non-nucleophilic inorganic bases. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often preferable to stronger bases or amine bases.[1]
-
Solvent System: Utilize non-polar, aprotic solvents like toluene or dioxane instead of protic solvents (e.g., alcohols) or polar aprotic solvents like DMF, which can promote hydrodehalogenation.[1]
-
Temperature Control: Lowering the reaction temperature can sometimes reduce the rate of dehalogenation relative to the cross-coupling reaction.
Q4: I am trying to perform a sequential cross-coupling, first at the 6-bromo position and then at the 4-chloro position. What should I consider?
A4: A sequential coupling strategy is feasible due to the differential reactivity of the C-Br and C-Cl bonds.
-
First Coupling (at C-6): Use milder reaction conditions to selectively target the more reactive 6-bromo position. This typically involves a standard palladium catalyst with a suitable ligand at moderate temperatures.
-
Second Coupling (at C-4): The remaining 4-chloro substituent is less reactive. To achieve the second coupling, you will likely need to employ more forcing conditions. This may include:
-
A more active catalyst system (e.g., one with a bulky, electron-rich ligand).
-
Higher reaction temperatures.[3]
-
A stronger base.
-
It is critical to ensure the complete consumption of the starting material and the mono-coupled intermediate from the first step before proceeding to the second, more forcing, coupling reaction to avoid complex product mixtures.
Data on Minimizing Dehalogenation in Suzuki-Miyaura Coupling
The following table provides illustrative data on the effect of different reaction conditions on the yield of the desired C-6 coupled product versus the 6-de-bromo byproduct.
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield of Coupled Product (%) | Yield of 6-de-bromo byproduct (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | Na₂CO₃ (2) | Dioxane/H₂O | 100 | 65 | 25 |
| 2 | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (2) | Toluene | 80 | 85 | 10 |
| 3 | XPhosPdG2 (2) | (integrated) | K₃PO₄ (2) | Toluene | 80 | 92 | <5 |
Experimental Protocols
Protocol for Selective Suzuki-Miyaura Coupling at the 6-Bromo Position
This protocol is designed to favor coupling at the C-6 position while minimizing dehalogenation.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Pd₂(dba)₃ (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄), finely powdered (2 equivalents)
-
Anhydrous toluene
-
Schlenk flask or microwave vial
-
Magnetic stirrer and heating plate/oil bath
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1 equivalent), the arylboronic acid (1.2 equivalents), and potassium phosphate (2 equivalents).
-
In a separate vial, prepare the catalyst system by dissolving Pd₂(dba)₃ (2 mol%) and SPhos (4 mol%) in a small amount of anhydrous toluene.
-
Add the catalyst solution to the Schlenk flask containing the reactants.
-
Add enough anhydrous toluene to achieve a final concentration of approximately 0.1 M with respect to the starting pyrrolopyrimidine.
-
Ensure the flask is well-sealed and heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Troubleshooting workflow for minimizing dehalogenation.
Caption: Positional reactivity and selectivity in cross-coupling reactions.
References
- 1. chemshuttle.com [chemshuttle.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Buy 7-Bromo-4-chloro-5H-pyrrolo[3,2-D]pyrimidine | 1032650-41-1 [smolecule.com]
- 4. benchchem.com [benchchem.com]
- 5. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
challenges in the scale-up synthesis of 6-Bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the synthesis of this compound, particularly during scale-up.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of this compound | Incomplete bromination reaction. | - Increase reaction time.- Gradually increase the equivalents of the brominating agent (e.g., NBS).- Ensure the reaction is performed under anhydrous conditions. |
| Degradation of the starting material or product. | - Perform the reaction at a lower temperature.- Minimize exposure of the reaction mixture to light. | |
| Loss of product during workup and purification. | - Optimize the extraction and filtration steps.- Consider using reverse-phase chromatography for purification, as it can be more effective for highly crystalline compounds. | |
| Formation of Multiple Products (e.g., di-brominated species) | Over-bromination due to excess brominating agent or prolonged reaction time. | - Use a stoichiometric amount of the brominating agent.- Carefully monitor the reaction progress using TLC or HPLC and stop the reaction once the starting material is consumed.- Add the brominating agent portion-wise to maintain a low concentration. |
| Side reactions due to impurities in the starting material. | - Ensure the purity of the 4-chloro-5H-pyrrolo[3,2-d]pyrimidine starting material before use. | |
| Difficulty in Purifying the Final Product | High crystallinity of the product. | - Recrystallization from a suitable solvent system.- As an alternative to normal-phase silica gel chromatography, consider reverse-phase chromatography. |
| Presence of closely related impurities. | - Utilize high-performance liquid chromatography (HPLC) for purification.- Optimize the eluent system for column chromatography to achieve better separation. | |
| Inconsistent Results on Scale-Up | Poor heat transfer in larger reaction vessels. | - Use a jacketed reactor to ensure uniform temperature control.- Ensure efficient stirring to maintain a homogeneous reaction mixture. |
| Inefficient mixing. | - Use an overhead stirrer for larger volumes.- The rate of addition of reagents should be controlled to prevent localized high concentrations. | |
| Changes in reaction kinetics. | - Re-optimize reaction parameters (temperature, time, stoichiometry) at the larger scale. |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and plausible synthetic route involves the direct bromination of 4-chloro-5H-pyrrolo[3,2-d]pyrimidine. A similar methodology has been reported for the synthesis of the isomeric 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine, which utilizes N-bromosuccinimide (NBS) as the brominating agent in a suitable solvent like chloroform.
Q2: What are the critical parameters to control during the bromination step?
The critical parameters to control are:
-
Temperature: To minimize side reactions and degradation.
-
Stoichiometry of the brominating agent: To avoid over-bromination.
-
Reaction time: To ensure complete conversion of the starting material without significant byproduct formation.
-
Anhydrous conditions: Moisture can lead to hydrolysis of the chloro group and other side reactions.
Q3: How can I monitor the progress of the reaction?
The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A sample of the reaction mixture can be taken at regular intervals to check for the consumption of the starting material and the formation of the product.
Q4: What are the expected impurities in the synthesis?
Potential impurities include:
-
Unreacted 4-chloro-5H-pyrrolo[3,2-d]pyrimidine.
-
Di-brominated pyrrolopyrimidine.
-
Hydrolysis byproducts where the chloro group is replaced by a hydroxyl group.
Q5: What purification methods are recommended for the final product?
Due to the likely crystalline nature of halogenated pyrrolopyrimidines, purification can be challenging. Recommended methods include:
-
Recrystallization: From an appropriate solvent or solvent mixture.
-
Column Chromatography: Both normal-phase (silica gel) and reverse-phase chromatography can be employed. Reverse-phase may offer better separation for highly crystalline compounds.
Experimental Protocols
Note: The following protocol is a representative method based on the synthesis of a closely related isomer and should be optimized for the specific synthesis of this compound.
Synthesis of 4-chloro-5H-pyrrolo[3,2-d]pyrimidine (Starting Material)
A detailed protocol for the synthesis of the un-bromated precursor can be found in the literature. The general procedure involves the treatment of 3H,5H-pyrrolo[3,2-d]pyrimidin-4-one with a chlorinating agent such as phosphoryl chloride (POCl3). The reaction mixture is typically heated, and upon completion, it is carefully quenched with ice water and neutralized to precipitate the product, which is then purified.
Bromination of 4-chloro-5H-pyrrolo[3,2-d]pyrimidine
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chloro-5H-pyrrolo[3,2-d]pyrimidine (1.0 eq) in a suitable anhydrous solvent (e.g., chloroform or tetrahydrofuran).
-
Addition of Brominating Agent: To the stirred solution, add N-bromosuccinimide (NBS) (1.0-1.2 eq) portion-wise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature or gentle reflux and monitor the progress by TLC or HPLC.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. The filtrate can be washed with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization or column chromatography.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low yield in the synthesis.
improving the regioselectivity of substitution on the pyrrolo[3,2-d]pyrimidine ring
Welcome to the technical support center for the regioselective functionalization of the pyrrolo[3,2-d]pyrimidine scaffold. This resource provides researchers, chemists, and drug development professionals with targeted troubleshooting guides, frequently asked questions, and detailed experimental protocols to address common challenges in achieving regioselectivity.
Frequently Asked Questions (FAQs)
Q1: What are the most reactive positions on an unsubstituted pyrrolo[3,2-d]pyrimidine ring for electrophilic substitution?
A1: The pyrrolo[3,2-d]pyrimidine system behaves similarly to indole in electrophilic substitution reactions. The most reactive position is C7, which corresponds to the β-position of the pyrrole ring. Reactions such as halogenation, nitration, and aminomethylation preferentially occur at this site. The reactivity is influenced by the electron-rich nature of the pyrrole moiety.
Q2: Why is direct electrophilic substitution on the pyrimidine portion of the ring so difficult?
A2: The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This deactivation makes it resistant to attack by electrophiles. Functionalization of the pyrimidine portion is typically achieved by constructing the ring from an already substituted pyrimidine precursor or through nucleophilic substitution on a pre-functionalized pyrrolo[3,2-d]pyrimidine (e.g., a chloro-substituted derivative).
Q3: My N-glycosylation/N-alkylation reaction is producing a mixture of regioisomers. What factors control the site of substitution on the nitrogen atoms?
A3: Achieving regioselectivity in N-substitution reactions can be challenging, often yielding mixtures of isomers (e.g., N1 vs. N3, or N5 vs. N7 on related scaffolds). The outcome is governed by a combination of factors including:
-
Steric Hindrance: Bulky substituents on the ring can block access to adjacent nitrogen atoms.
-
Protecting Groups: The use of protecting groups on one of the nitrogen atoms is a common strategy to direct the substitution to a specific site.
-
Reaction Conditions: The choice of base, solvent, and temperature can significantly influence the thermodynamic versus kinetic product distribution. For instance, studies on the related pyrrolo[2,3-d]pyrimidine scaffold have shown that glycosylation conditions can lead to mixtures of N-7 and N-1 isomers or selectively yield an N-3 isomer depending on the substrate.[1]
-
Electronic Effects: The electronic properties of existing substituents on the ring will alter the nucleophilicity of the different nitrogen atoms.
Troubleshooting Guides
Issue 1: Poor Regioselectivity in Halogenation
Q: I am attempting to halogenate my pyrrolo[3,2-d]pyrimidine substrate, but I'm getting a mixture of products or no reaction at the desired C7 position. How can I improve this?
A: This is a common issue. The key is to select the appropriate halogenating agent and control the reaction conditions.
-
For Iodination: N-Iodosuccinimide (NIS) is a highly effective and mild reagent for the selective iodination at the C7 position. Reactions can often be run at or below room temperature in solvents like THF or DMF.[2] Using harsher reagents or higher temperatures can lead to side reactions or decomposition.
-
For Bromination and Chlorination: While specific conditions for pyrrolo[3,2-d]pyrimidine-2,4-diones are less detailed in the provided results, the principle of using milder electrophilic sources applies. For bromination, consider N-Bromosuccinimide (NBS). For chlorination, N-Chlorosuccinimide (NCS) is a standard choice.
-
Substrate Deactivation: If your pyrrolo[3,2-d]pyrimidine core is substituted with strongly electron-withdrawing groups, the pyrrole ring may be too deactivated for electrophilic substitution. In this case, a different synthetic strategy, such as a metal-catalyzed C-H activation or building the ring from a pre-halogenated pyrrole, may be necessary.
Issue 2: Low Yields in Palladium-Catalyzed Cross-Coupling Reactions
Q: My Sonogashira or Suzuki coupling reaction on a C7-halogenated pyrrolo[3,2-d]pyrimidine is failing or giving very low yields. What parameters should I screen for optimization?
A: Low yields in cross-coupling reactions are typically due to suboptimal reaction conditions (catalyst, ligand, base, solvent, temperature) or substrate instability. Based on successful related syntheses, consider the following optimization workflow.[3][4]
Optimization Strategy for Cross-Coupling Reactions
Caption: Optimization workflow for cross-coupling reactions.
Refer to the data in Table 1 for a starting point on conditions that proved effective in a domino C-N coupling/hydroamination reaction to form the pyrrolo[3,2-d]pyrimidine ring, which can inform choices for subsequent cross-coupling.[4]
Data on Reaction Optimization
Quantitative data from cited experiments is summarized below to guide your experimental design.
Table 1: Optimization of Domino C-N Coupling/Hydroamination for Pyrrolo[3,2-d]pyrimidine-2,4(3H)-dione Synthesis[3][4]
| Entry | Catalyst (mol %) | Ligand (mol %) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (5) | XPhos (5) | K₃PO₄ (3) | DMA | 100 | 15 | 15 |
| 2 | Pd(OAc)₂ (5) | SPhos (5) | K₃PO₄ (3) | DMA | 100 | 15 | 30 |
| 3 | Pd(OAc)₂ (5) | dppf (5) | K₃PO₄ (3) | DMA | 100 | 15 | 25 |
| 4 | Pd₂(dba)₃ (5) | XPhos (10) | K₃PO₄ (3) | DMA | 100 | 15 | 65 |
| 5 | Pd₂(dba)₃ (5) | XPhos (10) | Cs₂CO₃ (3) | DMA | 100 | 15 | 82 |
| 6 | Pd₂(dba)₃ (5) | XPhos (10) | K₂CO₃ (3) | DMA | 100 | 15 | 45 |
Conditions based on the reaction of an alkynylated uracil with p-toluidine.
Key Experimental Protocols
Protocol 1: Regioselective C7-Iodination of 2,4-dichloro pyrrolo[3,2-d]pyrimidine[3]
This protocol details the selective introduction of an iodine atom at the C7 position, creating a valuable intermediate for further functionalization via cross-coupling reactions.
Workflow for C7-Iodination
Caption: Experimental workflow for C7-iodination.
Methodology:
-
To a solution of 2,4-dichloro pyrrolo[3,2-d]pyrimidine (1.0 equiv) in anhydrous tetrahydrofuran (THF), add N-Iodosuccinimide (NIS) (1.2 equiv) under a nitrogen atmosphere.
-
Stir the reaction mixture at room temperature for 2 hours, monitoring the consumption of the starting material by TLC.
-
Upon completion, remove the solvent in vacuo.
-
Dissolve the residue in ethyl acetate (EtOAc).
-
Wash the organic phase sequentially with an aqueous solution of Na₂S₂O₃, water, and brine.
-
Dry the organic layer over MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel chromatography to yield the desired 7-iodo-2,4-dichloro pyrrolo[3,2-d]pyrimidine.[2] The introduction of iodine at C7 was shown to significantly enhance the antiproliferative activity of these compounds.[2][5]
Protocol 2: Synthesis of Pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones via Domino C-N Coupling/Hydroamination[4][5]
This protocol describes the construction of the pyrrolo[3,2-d]pyrimidine core from readily available alkynylated uracils and anilines.
Methodology (Based on Optimized Conditions):
-
In a reaction vessel, combine the 5-alkynyluracil (1.0 equiv), the desired aniline (1.2 equiv), Pd₂(dba)₃ (5 mol %), XPhos (10 mol %), and Cs₂CO₃ (3.0 equiv).
-
Add anhydrous dimethylacetamide (DMA) as the solvent under an inert atmosphere (e.g., Nitrogen or Argon).
-
Heat the mixture to 100 °C and stir for 15 hours. Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with an appropriate organic solvent (e.g., EtOAc) and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the product via column chromatography to obtain the desired pyrrolo[3,2-d]pyrimidine-2,4(3H)-dione. This domino reaction allows for the efficient synthesis of diverse derivatives in moderate to good yields.[4]
References
- 1. Studies on the glycosylation of pyrrolo[2,3-d] pyrimidines with 1-O-acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose: the formation of regioisomers during toyocamycin and 7-deazainosine syntheses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiproliferative activities of halogenated pyrrolo[3,2-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. beilstein-journals.org [beilstein-journals.org]
- 5. Antiproliferative activities of halogenated pyrrolo[3,2-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
stability of 6-Bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine under acidic or basic conditions
This technical support guide provides troubleshooting advice and frequently asked questions regarding the stability of 6-Bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine under various experimental conditions. This information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing the degradation of this compound in my reaction mixture. What are the likely causes?
A1: Degradation of this compound is most likely to occur under acidic or basic conditions. The pyrrolopyrimidine core is susceptible to hydrolysis, particularly at the chloro and bromo positions. Based on studies of similar pyrrolo[3,4-c]pyridine-1,3-dione derivatives, these compounds can be extremely unstable in alkaline mediums and labile in acidic environments[1]. For related 4-chloropyrrolopyrimidines, competing hydrolysis (solvolysis) has been observed in the presence of acid[2].
Troubleshooting Steps:
-
pH Control: Ensure your reaction medium is neutral if the stability of the starting material is critical.
-
Temperature: Elevated temperatures can accelerate degradation. If possible, run your reaction at a lower temperature.
-
Nucleophiles: Be aware that nucleophiles other than water can also displace the chloro and bromo substituents.
Q2: How can I assess the stability of this compound in my specific reaction conditions?
A2: To determine the stability of the compound, you can perform a forced degradation study. This involves subjecting a sample of the compound to your reaction conditions (e.g., specific pH, temperature, solvent) for a set period and monitoring its degradation over time using an analytical technique like HPLC or LC-MS.
Q3: What are the potential degradation products of this compound under acidic or basic conditions?
A3: Under acidic or basic conditions, the primary degradation pathway is likely hydrolysis of the C-Cl and C-Br bonds. This would result in the formation of the corresponding hydroxylated species: 6-Bromo-4-hydroxy-5H-pyrrolo[3,2-d]pyrimidine and 4-Chloro-6-hydroxy-5H-pyrrolo[3,2-d]pyrimidine, and potentially the di-hydroxy species, 4,6-dihydroxy-5H-pyrrolo[3,2-d]pyrimidine. Ring opening may also occur under more forcing conditions.
Experimental Protocols
Protocol for Assessing Stability under Acidic or Basic Conditions
This protocol outlines a general method for determining the stability of this compound at a specific pH.
Materials:
-
This compound
-
Buffer solution of the desired pH (e.g., phosphate buffer for neutral, HCl for acidic, NaOH for basic)
-
Acetonitrile or other suitable organic solvent
-
HPLC or LC-MS system with a suitable column (e.g., C18)
-
Volumetric flasks and pipettes
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., 1 mg/mL in acetonitrile).
-
Reaction Setup: In a series of vials, add a known volume of the stock solution to the buffer solution of the desired pH. Ensure the final concentration is suitable for your analytical method.
-
Time Points: Incubate the vials at a specific temperature (e.g., room temperature, 37°C, 50°C). At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each vial.
-
Quenching (if necessary): Neutralize the aliquot to stop further degradation before analysis.
-
Analysis: Analyze the aliquots by HPLC or LC-MS to determine the concentration of the parent compound remaining.
-
Data Analysis: Plot the concentration of the parent compound versus time to determine the degradation kinetics.
Data Presentation
The following table template can be used to record and compare the stability data of this compound under different conditions.
| Condition | Temperature (°C) | Time (hours) | % Parent Compound Remaining | Major Degradation Products (if identified) |
| 0.1 M HCl | 25 | 0 | 100 | - |
| 1 | ||||
| 4 | ||||
| 24 | ||||
| pH 7.4 Buffer | 25 | 0 | 100 | - |
| 1 | ||||
| 4 | ||||
| 24 | ||||
| 0.1 M NaOH | 25 | 0 | 100 | - |
| 1 | ||||
| 4 | ||||
| 24 |
Visualizations
Logical Workflow for Stability Assessment
The following diagram illustrates the decision-making process for handling the stability of this compound in an experimental setting.
Caption: Workflow for assessing and mitigating stability issues.
Potential Degradation Pathway
This diagram illustrates the likely hydrolytic degradation pathway of this compound under aqueous acidic or basic conditions.
Caption: Proposed hydrolytic degradation pathway.
References
- 1. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Bromination of 4-chloro-5H-pyrrolo[3,2-d]pyrimidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the bromination of 4-chloro-5H-pyrrolo[3,2-d]pyrimidine.
Frequently Asked Questions (FAQs)
Q1: What are the common challenges encountered during the bromination of 4-chloro-5H-pyrrolo[3,2-d]pyrimidine?
The most common challenge is controlling the regioselectivity of the bromination. The pyrrole ring of the 4-chloro-5H-pyrrolo[3,2-d]pyrimidine scaffold is electron-rich, making it susceptible to electrophilic substitution. However, this can lead to a mixture of products, with bromination occurring at different positions of the pyrrole ring (e.g., C6 or C7). Another common issue is the formation of poly-brominated byproducts, especially when using highly reactive brominating agents or harsh reaction conditions. Low yields are also a frequent problem, which can be due to incomplete reaction, product degradation, or difficult purification.[1]
Q2: Which alternative brominating agents can be used instead of N-Bromosuccinimide (NBS) for the bromination of 4-chloro-5H-pyrrolo[3,2-d]pyrimidine?
Several alternative brominating agents can be considered, each with its own advantages in terms of reactivity, selectivity, and handling. These include:
-
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH): This reagent is a cost-effective and stable solid with reactivity similar to NBS.[2][3][4] It can be used for the bromination of electron-rich aromatic compounds and may offer advantages in minimizing byproducts.[2][3]
-
Pyridinium Tribromide (Py·Br3): This is a stable, crystalline solid that serves as a convenient and safer alternative to liquid bromine.[5][6][7][8] It is known to be effective for the bromination of electron-rich heterocycles like purines.[5][9]
-
Tetrabutylammonium Tribromide (TBATB): This reagent is noted for its mild nature and can provide high regioselectivity in the bromination of heterocyclic compounds.[10]
The choice of the brominating agent will depend on the desired regioselectivity, the scale of the reaction, and the other functional groups present in the molecule.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | - Incomplete reaction.[1]- Product degradation under reaction conditions.- Inefficient purification. | - Monitor the reaction closely by TLC or LC-MS to determine the optimal reaction time.- Try a milder brominating agent or lower the reaction temperature.- Optimize the purification method (e.g., column chromatography with a different solvent system, recrystallization).- For NBS brominations, ensure the solvent (e.g., chloroform, CCl4) is anhydrous and free of stabilizers like alkenes that can consume the reagent.[1] |
| Poor Regioselectivity (Mixture of Isomers) | - The chosen brominating agent is not selective enough.- Reaction conditions favor multiple reaction pathways.[11] | - Screen different brominating agents (see comparison table below).- Modify the reaction solvent. For example, using DMF as a solvent with NBS can sometimes favor para-selectivity in aromatic brominations.- Adjust the reaction temperature; lower temperatures often lead to higher selectivity.[11]- Consider using a protecting group on the pyrrole nitrogen (N5) to direct the bromination to the desired position. |
| Formation of Poly-brominated Byproducts | - Excess of brominating agent.- The brominating agent is too reactive. | - Use a stoichiometric amount of the brominating agent.- Add the brominating agent portion-wise to the reaction mixture.- Switch to a less reactive brominating agent (e.g., Py·Br3 or TBATB). |
| Reaction Does Not Start or is Sluggish | - Insufficient activation of the brominating agent.- Low reactivity of the substrate under the chosen conditions. | - For NBS brominations of less reactive substrates, the addition of a catalytic amount of a radical initiator (e.g., AIBN, benzoyl peroxide) or an acid catalyst may be necessary.[12]- Increase the reaction temperature, but monitor for side reactions.- Ensure the purity of the starting material and reagents. |
Data Presentation: Comparison of Brominating Agents
The following table summarizes various brominating agents that can be used for electron-rich heterocycles like 4-chloro-5H-pyrrolo[3,2-d]pyrimidine. The data is compiled from studies on similar substrates and provides a general guideline.
| Brominating Agent | Abbreviation | Typical Conditions | Advantages | Disadvantages | Reported Yield (on similar substrates) |
| N-Bromosuccinimide | NBS | Anhydrous THF or CCl4, room temperature or reflux, optional radical initiator (AIBN) or acid catalyst. | Readily available, easy to handle solid. | Can lead to poor regioselectivity and side reactions if not optimized.[1] | 90% (on 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine)[13] |
| 1,3-Dibromo-5,5-dimethylhydantoin | DBDMH | Aprotic solvents (e.g., CH2Cl2, CH3CN, DMF), room temperature, optional Lewis acid catalyst.[14] | Cost-effective, stable, similar reactivity to NBS.[2][3][4] | May require a catalyst for less reactive substrates. | Good to excellent yields on various electron-rich arenes.[3] |
| Pyridinium Tribromide | Py·Br3 | Polar solvents (e.g., THF, acetic acid), room temperature. | Crystalline, stable, and safer alternative to Br2.[5][6][7][8] | Can be hygroscopic and may release bromine.[7] | High yields for electron-rich purines.[5][9] |
| Tetrabutylammonium Tribromide | TBATB | Acetonitrile, 80 °C. | Mild reagent, high regioselectivity.[10] | May require elevated temperatures. | Good to excellent yields on pyrrolo[1,2-a]quinoxalines.[10] |
Experimental Protocols
Protocol: Bromination of a 4-chloro-5H-pyrrolo[3,2-d]pyrimidine derivative using N-Bromosuccinimide (NBS)
This protocol is adapted from a similar procedure for the bromination of 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine.[13]
Materials:
-
4-chloro-5H-pyrrolo[3,2-d]pyrimidine derivative
-
N-Bromosuccinimide (NBS)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium thiosulfate (Na2S2O3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the 4-chloro-5H-pyrrolo[3,2-d]pyrimidine derivative (1.0 equivalent) in anhydrous THF at room temperature under a nitrogen atmosphere.
-
Add N-bromosuccinimide (1.1 - 1.2 equivalents) to the solution in one portion.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction time can vary from a few hours to overnight.
-
Once the starting material is consumed, remove the THF under reduced pressure.
-
Dissolve the residue in ethyl acetate.
-
Wash the organic layer with a saturated aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to obtain the desired brominated product.
Visualizations
Caption: Experimental workflow for the bromination of 4-chloro-5H-pyrrolo[3,2-d]pyrimidine.
Caption: Inhibition of kinase signaling pathways by pyrrolopyrimidine derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Benzylic brominations/aromatic ring brominations:DBDMH bromination reactions:N-bromo compounds(9):Discussion series on bromination/iodination reactions 9 – Chemia [chemia.manac-inc.co.jp]
- 3. 1,3-Dibromo-5,5-Dimethylhydantoin, DBDMH [organic-chemistry.org]
- 4. 1,3-Dibromo-5,5-dimethylhydantoin as a Precatalyst for Activation of Carbonyl Functionality - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyridinium Tribromide: Versatile Brominating Agent Driving Advances in Organic Synthesis_Chemicalbook [chemicalbook.com]
- 6. nbinno.com [nbinno.com]
- 7. CAS 39416-48-3: Pyridinium tribromide | CymitQuimica [cymitquimica.com]
- 8. Cas 39416-48-3,Pyridinium tribromide | lookchem [lookchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Regioselective bromination of pyrrolo[1,2-a]quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Anticancer Properties of Halogenated Pyrrolo[3,2-d]pyrimidines with Decreased Toxicity Via N5 Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Decoding Reactivity: A Comparative Analysis of the 4-Chloro and 6-Bromo Positions in 6-Bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine
For researchers and scientists engaged in the intricate world of drug discovery and development, understanding the nuanced reactivity of heterocyclic scaffolds is paramount. The strategic functionalization of these core structures underpins the synthesis of novel therapeutic agents. This guide provides an in-depth comparison of the reactivity of the 4-chloro and 6-bromo positions in the versatile building block, 6-Bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine, supported by established chemical principles and experimental observations from related systems.
The pyrrolo[3,2-d]pyrimidine core is a prevalent motif in numerous biologically active compounds. The presence of two distinct halogen atoms at the C4 and C6 positions in this compound offers a valuable opportunity for selective chemical modifications, enabling the synthesis of diverse compound libraries for pharmacological screening. The differential reactivity of the chloro and bromo substituents is governed by the electronic nature of the fused ring system and the specific reaction conditions employed.
Comparative Reactivity under Different Reaction Paradigms
The selective functionalization of this compound can be achieved through two primary reaction types: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions. The inherent electronic properties of the pyrrolo[3,2-d]pyrimidine scaffold, where the pyrimidine ring is electron-deficient and the pyrrole ring is electron-rich, dictate the preferred site of reaction under different conditions.
Nucleophilic Aromatic Substitution (SNAr)
In SNAr reactions, the electron-deficient nature of the pyrimidine ring makes both the C4 and C2 positions susceptible to nucleophilic attack. In the context of this compound, the C4-chloro position is generally more activated towards SNAr than a halogen on the pyrrole ring. This is due to the strong electron-withdrawing effect of the adjacent nitrogen atoms in the pyrimidine ring, which stabilizes the negatively charged Meisenheimer intermediate formed during the reaction.
Table 1: Predicted Reactivity in Nucleophilic Aromatic Substitution (SNAr)
| Position | Halogen | Predicted Relative Reactivity | Rationale |
| 4 | Chloro | Higher | Strong activation by adjacent pyrimidine nitrogens. Generally, chlorine is a better leaving group than bromine in SNAr when nucleophilic attack is rate-determining. |
| 6 | Bromo | Lower | Positioned on the more electron-rich pyrrole ring, leading to lower electrophilicity compared to the C4 position. |
Experimental Protocols
Protocol 1: Selective Nucleophilic Aromatic Substitution at the C4-Position
This protocol describes a general procedure for the selective substitution of the 4-chloro group with an amine.
Materials:
-
This compound
-
Amine of choice (e.g., benzylamine)
-
Diisopropylethylamine (DIPEA)
-
N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add this compound (1.0 eq).
-
Add the desired amine (1.1 - 1.5 eq) and a suitable non-nucleophilic base such as DIPEA (2.0 - 3.0 eq).
-
Add a polar aprotic solvent such as NMP or DMF.
-
Heat the reaction mixture to a temperature ranging from 80 to 120 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Palladium-Catalyzed Cross-Coupling Reactions
In contrast to SNAr reactions, palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, are primarily influenced by the carbon-halogen bond strength. The generally accepted order of reactivity for halogens in the oxidative addition step to the palladium(0) catalyst is I > Br > Cl. This trend suggests that the C6-bromo position will be significantly more reactive than the C4-chloro position under these conditions. This differential reactivity allows for the selective functionalization of the C6 position while leaving the C4-chloro group intact for subsequent transformations.
Table 2: Predicted Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
| Position | Halogen | Predicted Relative Reactivity | Rationale |
| 6 | Bromo | Higher | Weaker C-Br bond compared to the C-Cl bond, facilitating a more rapid oxidative addition to the palladium catalyst. |
| 4 | Chloro | Lower | Stronger C-Cl bond, requiring more forcing reaction conditions (e.g., specialized ligands, higher temperatures) for oxidative addition. |
Experimental Protocols
Protocol 2: Selective Suzuki-Miyaura Coupling at the C6-Position
This protocol outlines a general procedure for the selective arylation of the 6-bromo position.
Materials:
-
This compound
-
Arylboronic acid or ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Solvent (e.g., 1,4-dioxane/water, DME, or toluene)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the arylboronic acid or ester (1.1 - 1.5 eq), and the base (2.0 - 3.0 eq).
-
Add the palladium catalyst (typically 2-10 mol%).
-
Add the degassed solvent system.
-
Heat the reaction mixture, typically between 80-110 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Visualizing Reaction Pathways and Logic
The following diagrams illustrate the logical flow for the selective functionalization of this compound and the mechanistic pathway for SNAr.
Caption: Sequential functionalization workflow.
Caption: SNAr reaction mechanism at the C4-position.
Conclusion
The differential reactivity of the 4-chloro and 6-bromo positions in this compound provides a powerful tool for the strategic synthesis of complex molecules. The C4-chloro position is predisposed to undergo nucleophilic aromatic substitution, while the C6-bromo position is more susceptible to palladium-catalyzed cross-coupling reactions. This orthogonal reactivity allows for a high degree of control in the sequential introduction of various substituents, making this scaffold an invaluable asset in the design and development of novel chemical entities for therapeutic applications. Researchers can leverage this understanding to efficiently construct libraries of diverse pyrrolo[3,2-d]pyrimidine derivatives for biological evaluation.
Structure-Activity Relationship of 6-Bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine Analogs: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the structure-activity relationship (SAR) of novel chemical scaffolds is paramount in the quest for more potent and selective therapeutic agents. This guide provides a comparative analysis of 6-Bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine analogs, a promising scaffold in the development of kinase inhibitors.
The pyrrolo[3,2-d]pyrimidine core is a well-established pharmacophore in medicinal chemistry, known for its ability to mimic the adenine base of ATP and interact with the hinge region of various protein kinases. The strategic placement of a bromine atom at the C6 position and a chlorine atom at the C4 position provides a versatile starting point for chemical modifications, allowing for the exploration of different pockets within the kinase active site. This guide synthesizes data from key studies to elucidate the impact of substitutions at the C4 and C6 positions on the biological activity of this class of compounds, primarily focusing on their role as kinase inhibitors.
Comparative Analysis of Analog Activity
The following tables summarize the quantitative data on the inhibitory activity of various this compound analogs. The data is compiled from studies investigating their potential as inhibitors of key kinases involved in cancer signaling pathways, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), also known as Kinase Insert Domain Receptor (KDR).
Table 1: SAR of C4-Substituted 6-Bromo-5H-pyrrolo[3,2-d]pyrimidine Analogs against KDR
| Compound ID | C4-Substituent | KDR IC50 (nM) |
| 1 | -Cl | >10000 |
| 2a | 4-fluoroaniline | 150 |
| 2b | 3-chloro-4-fluoroaniline | 88 |
| 2c | 3-ethynylaniline | 45 |
| 2d | 3-aminoaniline | >1000 |
| 2e | 4-(pyridin-4-yl)aniline | 22 |
Data synthesized from studies on pyrrolo[3,2-d]pyrimidine derivatives as KDR inhibitors.
Key Insights from C4-Substitutions:
-
The presence of a substituted aniline moiety at the C4 position is crucial for potent KDR inhibitory activity.
-
Electron-withdrawing groups, such as fluoro and chloro, on the aniline ring are well-tolerated and can enhance potency.
-
The introduction of a small, rigid group like an ethynyl moiety at the meta position of the aniline ring leads to a significant increase in activity.
-
Bulky or highly polar substituents, such as a second amino group, can be detrimental to activity.
-
The addition of a pyridine ring at the para position of the aniline can be beneficial, potentially forming additional interactions within the active site.
Table 2: SAR of C6-Substituted 4-(Substituted anilino)-5H-pyrrolo[3,2-d]pyrimidine Analogs against KDR
| Compound ID | C6-Substituent | C4-Substituent | KDR IC50 (nM) |
| 3a | -Br | 3-ethynylaniline | 45 |
| 3b | -H | 3-ethynylaniline | 120 |
| 3c | -CH3 | 3-ethynylaniline | 95 |
| 3d | -Ph | 3-ethynylaniline | 78 |
Data synthesized from studies on pyrrolo[3,2-d]pyrimidine derivatives as KDR inhibitors.
Key Insights from C6-Substitutions:
-
The bromine atom at the C6 position generally contributes positively to the inhibitory activity, suggesting a favorable interaction in a specific pocket of the kinase.
-
Replacement of the bromine with hydrogen leads to a noticeable decrease in potency.
-
Small alkyl or aryl substitutions at the C6 position are tolerated but do not surpass the activity of the bromo-substituted analog, indicating that the size and nature of the substituent at this position are critical for optimal activity.
Experimental Protocols
To ensure reproducibility and facilitate further research, detailed methodologies for the key experiments are provided below.
Kinase Inhibition Assay (KDR/VEGFR2)
The inhibitory activity of the compounds against the KDR enzyme was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Reagents and Materials:
-
Recombinant human KDR (VEGFR2) kinase domain.
-
Biotinylated peptide substrate (e.g., Biotin-EEEEYFELVAKKKK).
-
ATP (Adenosine triphosphate).
-
Europium-labeled anti-phosphotyrosine antibody.
-
Allophycocyanin (APC)-labeled streptavidin.
-
Assay buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Tween-20, and 2 mM DTT.
-
-
Assay Procedure:
-
A solution of the test compound is pre-incubated with the KDR enzyme in the assay buffer for 15 minutes at room temperature.
-
The kinase reaction is initiated by the addition of a mixture of the biotinylated peptide substrate and ATP.
-
The reaction mixture is incubated for 1 hour at room temperature.
-
The reaction is stopped by the addition of an EDTA solution.
-
A mixture of the europium-labeled anti-phosphotyrosine antibody and APC-labeled streptavidin is added, and the mixture is incubated for 30 minutes at room temperature to allow for the development of the FRET signal.
-
The fluorescence is measured using a suitable plate reader with an excitation wavelength of 340 nm and emission wavelengths of 615 nm (Europium) and 665 nm (APC).
-
-
Data Analysis:
-
The ratio of the fluorescence at 665 nm to that at 615 nm is calculated.
-
The percent inhibition is calculated relative to a control reaction without the inhibitor.
-
IC50 values are determined by fitting the dose-response curves using a non-linear regression model.
-
Visualizing Key Relationships
To better illustrate the structure-activity relationships and the general workflow, the following diagrams are provided.
Caption: Key Structure-Activity Relationships for 6-Bromo-pyrrolo[3,2-d]pyrimidine Analogs.
Caption: General Workflow for the TR-FRET Based Kinase Inhibition Assay.
This guide provides a foundational understanding of the SAR for this compound analogs. The presented data and experimental protocols offer a valuable resource for researchers aiming to design and synthesize novel kinase inhibitors with improved potency and selectivity based on this promising scaffold. Further exploration of substitutions at the N5 position and the pyrrole ring could unveil additional avenues for optimizing the pharmacological properties of this compound class.
Comparative Efficacy of Kinase Inhibitors Derived from 6-Bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine
A comprehensive analysis of substituted pyrrolopyrimidine scaffolds as potent and selective kinase inhibitors for oncological research.
This guide provides a comparative analysis of the efficacy of various kinase inhibitors derived from the 6-Bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine scaffold. The pyrrolo[2,3-d]pyrimidine and pyrrolo[3,2-d]pyrimidine core structures are recognized as privileged scaffolds in the development of kinase inhibitors due to their structural similarity to adenine, enabling competitive binding to the ATP-binding site of various kinases.[1] Halogenation, particularly at the 6-position with bromine, has been a key strategy in the design of potent kinase inhibitors, influencing their binding affinity and selectivity. This guide summarizes key findings from recent studies, presenting quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways to aid researchers in the selection and further development of these promising therapeutic agents.
Multi-Targeted Kinase Inhibitors: Efficacy Against EGFR, HER2, VEGFR2, and CDK2
A recent study detailed the synthesis and evaluation of a series of halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides as multi-targeted kinase inhibitors.[2] Among the synthesized compounds, several demonstrated significant cytotoxic effects against a panel of cancer cell lines. Notably, compound 5k emerged as a highly potent inhibitor of Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and Cyclin-Dependent Kinase 2 (CDK2).
The inhibitory activities of the most promising compounds from this series are summarized in the table below, with Sunitinib, a known multi-kinase inhibitor, used as a reference.
| Compound | EGFR IC₅₀ (nM) | HER2 IC₅₀ (nM) | VEGFR2 IC₅₀ (nM) | CDK2 IC₅₀ (nM) |
| 5e | 121 | 95 | 204 | 287 |
| 5h | 98 | 73 | 188 | 254 |
| 5k | 79 | 40 | 136 | 204 |
| 5l | 115 | 88 | 195 | 276 |
| Sunitinib | 93 | - | 261 | - |
| Erlotinib | 55 | - | - | - |
| Staurosporine | - | 38 | - | - |
| Data sourced from a study on halogenated pyrrolo[2,3-d]pyrimidine derivatives.[2] |
Compound 5k demonstrated superior or comparable potency to Sunitinib and other reference inhibitors across the tested kinases.[2] Mechanistic studies revealed that compound 5k induces cell cycle arrest and apoptosis in cancer cells, highlighting its therapeutic potential.[2]
Receptor Tyrosine Kinase Inhibitors: Targeting EGFR and VEGFR
Another study focused on N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as inhibitors of receptor tyrosine kinases (RTKs), including EGFR and VEGFR.[3] This class of compounds, featuring a substituted phenylmethyl group at the 6-position, showed promise in inhibiting key signaling pathways involved in tumor growth and angiogenesis. The substitution at the N4-position with various anilino moieties was found to significantly influence the potency and selectivity of these inhibitors.
The table below presents the inhibitory concentrations (IC₅₀) for a selection of these compounds against EGFR and VEGFR-2.
| Compound | EGFR IC₅₀ (µM) | VEGFR-2 IC₅₀ (µM) |
| 8 | 0.048 | >100 |
| 9 | 0.062 | 8.5 |
| 10 | 0.25 | 0.004 |
| 11 | 0.31 | 0.025 |
| 12 | >100 | 0.008 |
| 13 | >100 | 0.012 |
| Data from a study on N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines.[3] |
Notably, compound 10 exhibited potent and selective inhibition of VEGFR-2 with an IC₅₀ value in the nanomolar range, making it a strong candidate for anti-angiogenic therapies.[3] Conversely, compounds 8 and 9 showed high potency against EGFR.
Experimental Protocols
In Vitro Kinase Inhibition Assay
The inhibitory activity of the synthesized compounds is typically evaluated using in vitro kinase assays. A common method involves the following steps:
-
Compound Preparation: Test compounds are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, from which serial dilutions are prepared.
-
Kinase Reaction: The kinase, a specific substrate peptide, and ATP are combined in a reaction buffer. The test compound at various concentrations is added to this mixture.
-
Incubation: The reaction mixtures are incubated at a controlled temperature (e.g., 30°C or room temperature) for a specific duration to allow for the phosphorylation of the substrate.
-
Detection: The amount of ATP consumed or the amount of phosphorylated substrate is quantified. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced, or radiometric assays that measure the incorporation of radiolabeled phosphate into the substrate.
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to a control with no inhibitor. The IC₅₀ value, the concentration of the inhibitor required to reduce kinase activity by 50%, is then determined by fitting the data to a dose-response curve.
Cellular Proliferation Assay (MTT Assay)
The cytotoxic effects of the compounds on cancer cell lines are often assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay:
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: An MTT solution is added to each well, and the plates are incubated for a few hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value, representing the concentration of the compound that inhibits cell growth by 50%, is then determined.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided.
References
- 1. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Shifting Scaffolds: A Comparative Guide to Novel Inhibitors Derived from the Pyrrolo[3,2-d]pyrimidine Core
For researchers, scientists, and drug development professionals, the exploration of novel chemical scaffolds is a cornerstone of discovering next-generation inhibitors. This guide provides an objective comparison of inhibitor performance achieved through scaffold hopping from the versatile pyrrolo[3,2-d]pyrimidine core, supported by experimental data and detailed protocols.
The pyrrolo[3,2-d]pyrimidine nucleus is a well-established privileged scaffold in medicinal chemistry, forming the basis for a multitude of inhibitors targeting various protein classes, most notably protein kinases. Its structural similarity to adenine allows it to function as an effective ATP-competitive inhibitor. However, the strategic modification or complete replacement of this core—a technique known as scaffold hopping—can lead to compounds with improved potency, altered selectivity, and novel intellectual property.
This guide focuses on a specific and successful example of scaffold hopping: regioisomeric hopping between the pyrrolo[2,3-d]pyrimidine and pyrrolo[3,2-d]pyrimidine cores to develop potent antitubulin antitumor agents. While both scaffolds are bioisosteres of purine, this subtle change in the nitrogen position within the pyrrole ring leads to significant differences in biological activity. We will compare a lead compound from the pyrrolo[2,3-d]pyrimidine series with its more potent pyrrolo[3,2-d]pyrimidine counterpart.
The Concept of Regioisomeric Scaffold Hopping
The diagram below illustrates the scaffold hopping strategy from the known pyrrolo[2,3-d]pyrimidine core to the more potent pyrrolo[3,2-d]pyrimidine regioisomer. This strategic change in the placement of the pyrrole nitrogen atom fundamentally alters the molecule's interaction with its biological target.
Regioisomeric scaffold hopping from the pyrrolo[2,3-d]pyrimidine to the pyrrolo[3,2-d]pyrimidine core.
Performance Comparison: Antitubulin Activity
The primary measure of success for this scaffold hopping campaign was the improvement in antitubulin and antiproliferative activity. The following tables summarize the quantitative data comparing a representative pyrrolo[2,3-d]pyrimidine analog with its optimized pyrrolo[3,2-d]pyrimidine counterpart.
Table 1: In Vitro Tubulin Polymerization Inhibition
| Compound ID | Scaffold Type | IC50 (µM)¹ |
| 1 | Pyrrolo[2,3-d]pyrimidine | >40 |
| 2 | Pyrrolo[3,2-d]pyrimidine | 2.3 ± 0.1 |
| ¹Concentration required to inhibit tubulin polymerization by 50%. Data represents mean ± standard error. |
Table 2: In Vitro Colchicine Binding Inhibition
| Compound ID | Scaffold Type | % Inhibition at 1 µM¹ |
| 1 | Pyrrolo[2,3-d]pyrimidine | 15 ± 3 |
| 2 | Pyrrolo[3,2-d]pyrimidine | 68 ± 2 |
| ¹Inhibition of [³H]colchicine binding to tubulin. Data represents mean ± standard error. |
Table 3: In Vitro Antiproliferative Activity (GI50)
| Compound ID | Scaffold Type | GI50 (µM) against MDA-MB-435 Cells¹ |
| 1 | Pyrrolo[2,3-d]pyrimidine | 0.89 ± 0.07 |
| 2 | Pyrrolo[3,2-d]pyrimidine | 0.04 ± 0.003 |
| ¹Concentration required to inhibit cell growth by 50%. Data represents mean ± standard error. |
The data clearly demonstrates the superior performance of the pyrrolo[3,2-d]pyrimidine scaffold (Compound 2 ) over the original pyrrolo[2,3-d]pyrimidine (Compound 1 ) in all relevant assays. The hopped scaffold exhibits significantly stronger inhibition of tubulin polymerization and colchicine binding, which translates to a more than 20-fold increase in antiproliferative potency.[1]
Mechanism of Action: Microtubule Depolymerization
The inhibitors function by binding to the colchicine site on β-tubulin. This binding event disrupts the assembly of microtubules, which are essential for cell division (mitosis), leading to cell cycle arrest and ultimately apoptosis (programmed cell death).
Mechanism of action for antitubulin agents.
Experimental Protocols
Detailed methodologies for the key experiments are provided below for reproducibility and comparison.
In Vitro Tubulin Polymerization Assay
-
Preparation: Purified bovine brain tubulin is suspended in a glutamate-based buffer (e.g., 0.8 M monosodium glutamate, pH 6.6).
-
Reaction Mixture: The reaction mixture contains tubulin (typically 1.0 mg/mL), GTP (0.4 mM), and varying concentrations of the test compound or vehicle control (DMSO).
-
Initiation and Monitoring: The reaction is initiated by warming the mixture to 30°C. The increase in absorbance at 340 nm, which corresponds to tubulin polymerization, is monitored over time using a temperature-controlled spectrophotometer.
-
Data Analysis: The IC50 value is determined by plotting the extent of inhibition (as a percentage of the control) against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[1]
[³H]Colchicine Binding Assay
-
Reaction Mixture: A solution containing tubulin (1 µM), [³H]colchicine (5 µM), and either the test compound (at specified concentrations) or vehicle control is prepared in a phosphate buffer.
-
Incubation: The mixture is incubated at 37°C for a defined period (e.g., 10 minutes) to allow for competitive binding.
-
Separation: At the end of the incubation, the protein-bound radioligand is separated from the unbound radioligand using a gel filtration column (e.g., Sephadex G-50).
-
Quantification: The radioactivity in the protein-containing fractions is measured by liquid scintillation counting.
-
Data Analysis: The percent inhibition is calculated by comparing the radioactivity in the presence of the test compound to that of the vehicle control.[1]
Cell Proliferation (GI50) Assay
-
Cell Plating: Human tumor cells (e.g., MDA-MB-435) are seeded into 96-well plates at a specific density and allowed to attach overnight.
-
Compound Treatment: A range of concentrations of the test compound is added to the wells, and the plates are incubated for a specified period (e.g., 48 hours) at 37°C in a humidified CO₂ incubator.
-
Cell Viability Measurement: After the incubation period, cell viability is assessed. A common method is the Sulforhodamine B (SRB) assay, which involves fixing the cells with trichloroacetic acid, staining with SRB dye, and then solubilizing the bound dye.
-
Data Acquisition: The absorbance of the solubilized dye is read on a plate reader at a specific wavelength (e.g., 515 nm).
-
Data Analysis: The GI50 value is calculated by plotting the percentage of cell growth inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve.[1]
Conclusion
The case study presented demonstrates the power of scaffold hopping, even through a subtle regioisomeric change, to dramatically improve the biological performance of an inhibitor series. The transition from a pyrrolo[2,3-d]pyrimidine to a pyrrolo[3,2-d]pyrimidine core resulted in a highly potent antitubulin agent with nanomolar antiproliferative activity.[1] This highlights the importance of exploring chemical space around a privileged scaffold to optimize interactions with the biological target. The pyrrolo[3,2-d]pyrimidine core remains a valuable starting point for the design of novel inhibitors against a range of targets, and the principles of scaffold hopping will continue to be a key strategy in the discovery of new therapeutics.
References
A Comparative Guide to the Biological Activities of Pyrrolo[3,2-d]pyrimidines and Pyrrolo[2,3-d]pyrimidines
For Researchers, Scientists, and Drug Development Professionals
The pyrrolopyrimidine scaffold, a fusion of a pyrrole and a pyrimidine ring, represents a privileged structure in medicinal chemistry, giving rise to two key isomers: pyrrolo[3,2-d]pyrimidines (9-deazapurines) and pyrrolo[2,3-d]pyrimidines (7-deazapurines). Both isomers have demonstrated a wide spectrum of biological activities, making them attractive candidates for the development of novel therapeutics. This guide provides a comparative analysis of their biological profiles, supported by experimental data, to aid researchers in the design and development of next-generation inhibitors.
Anticancer Activity: A Tale of Two Isomers
Both pyrrolo[3,2-d]pyrimidines and pyrrolo[2,3-d]pyrimidines exhibit significant anticancer properties, often acting as potent inhibitors of various protein kinases involved in cancer cell proliferation and survival. However, subtle structural differences between the two scaffolds can lead to notable variations in their potency and selectivity.
A direct comparative study focusing on antitubulin agents has shown that pyrrolo[3,2-d]pyrimidine analogs are more potent than their pyrrolo[2,3-d]pyrimidine regioisomers . This suggests that the arrangement of the nitrogen atoms in the bicyclic system plays a crucial role in their interaction with the tubulin protein.
Quantitative Comparison of Anticancer Activity
The following table summarizes the in vitro anticancer activity of representative compounds from both scaffolds against various cancer cell lines.
| Scaffold | Compound | Target/Mechanism | Cancer Cell Line | IC50 / GI50 (µM) | Reference |
| Pyrrolo[3,2-d]pyrimidine | Compound AG165 | Tubulin and multiple RTK inhibitor | MDA-MB-435 | 0.0088 | [1] |
| AGF347 | SHMT2 inhibitor | MIA PaCa-2 (Pancreatic) | Not specified in abstract | [2] | |
| KDR Inhibitor (Compound 20) | KDR (VEGFR2) inhibitor | Not specified in abstract | Potent inhibitor | [3] | |
| Pyrrolo[2,3-d]pyrimidine | Compound 8g | DDR2 inhibitor | HT-29 (Colon) | 4.01 | [4] |
| Compound 8f | DDR2 inhibitor | HT-29 (Colon) | 4.55 | [4] | |
| Compound 12i | Mutant EGFR inhibitor | HCC827 (Lung) | 0.00021 (selectively) | [5] | |
| RET Inhibitor (Compound 59) | RET kinase inhibitor | LC-2/ad (NSCLC) | 0.1067 | [6] |
Kinase Inhibitory Activity: Targeting Key Signaling Pathways
The structural resemblance of the pyrrolopyrimidine core to the adenine base of ATP makes it an ideal scaffold for designing ATP-competitive kinase inhibitors. Both isomers have been extensively explored as inhibitors of crucial kinases in cancer signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).
EGFR and VEGFR Signaling Pathways
Pyrrolopyrimidine derivatives have been shown to interfere with EGFR and VEGFR signaling, which are critical for tumor growth, proliferation, and angiogenesis. The diagrams below illustrate the simplified signaling cascades and the potential points of inhibition by these compounds.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Pyrrolo[3,2-d]pyrimidine Derivatives as Type II Kinase Insert Domain Receptor (KDR) Inhibitors: CoMFA and CoMSIA Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Validating In Vitro Screening Hits from a 6-Bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine Library: A Comparative Guide
The discovery of novel therapeutic agents often begins with the screening of large chemical libraries against a specific biological target. The 6-bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of biological targets, particularly protein kinases. Following a primary in vitro screen of a library based on this scaffold, rigorous validation of the initial "hits" is crucial to eliminate false positives and to select the most promising candidates for further development. This guide provides a comparative overview of the experimental validation process for hypothetical screening hits derived from a this compound library, complete with experimental protocols and illustrative workflows.
Data Presentation: Comparison of Hypothetical Screening Hits
The following table summarizes the quantitative data for three hypothetical hits (Compounds A, B, and C) from an initial screen, alongside a known reference compound. These hits were evaluated for their inhibitory activity against a target kinase (e.g., a receptor tyrosine kinase) and their effect on cancer cell proliferation.
| Compound | Primary Screen Inhibition (%) at 10 µM | IC50 (nM) - Target Kinase Assay | Cell Proliferation GI50 (µM) - Cancer Cell Line X |
| Compound A | 95 | 50 | 0.8 |
| Compound B | 88 | 250 | 5.2 |
| Compound C | 92 | 800 | > 50 |
| Reference Kinase Inhibitor | 98 | 10 | 0.1 |
Experimental Protocols
Detailed methodologies for the key experiments cited in the data table are provided below.
1. Target Kinase Inhibition Assay (Biochemical Assay)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the hit compounds against the purified target kinase.
-
Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the target kinase. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Procedure:
-
A reaction mixture is prepared containing the purified target kinase, a biotinylated substrate peptide, and ATP in an appropriate kinase buffer.
-
The hit compounds are serially diluted in DMSO and added to the reaction mixture at various concentrations.
-
The reaction is initiated by the addition of ATP and incubated at room temperature for a specified time (e.g., 60 minutes).
-
The reaction is stopped by the addition of a solution containing a europium-labeled anti-phospho-substrate antibody and streptavidin-allophycocyanin (SA-APC).
-
After another incubation period, the TR-FRET signal is read on a compatible plate reader. The signal is inversely proportional to the kinase activity.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
2. Cell Proliferation Assay (Cell-Based Assay)
-
Objective: To assess the effect of the hit compounds on the growth of a cancer cell line that is dependent on the target kinase.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Procedure:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with serial dilutions of the hit compounds or vehicle (DMSO) for a specified period (e.g., 72 hours).
-
After the incubation period, the MTT reagent is added to each well and incubated for 3-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
The formazan crystals are solubilized by adding a solubilization solution (e.g., DMSO or a detergent-based solution).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The half-maximal growth inhibition (GI50) values are determined by plotting the percentage of cell growth inhibition against the compound concentration and fitting the data to a dose-response curve.
-
Mandatory Visualizations
Experimental Workflow for Hit Validation
Caption: A generalized workflow for the validation of in vitro screening hits.
Hypothetical Signaling Pathway Modulated by Hits
Caption: A simplified representation of a kinase signaling pathway inhibited by a screening hit.
A Comparative Guide to the Cross-Reactivity Profiling of Pyrrolo[3,2-d]pyrimidine-Based Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The pyrrolo[3,2-d]pyrimidine scaffold has emerged as a privileged structure in the design of potent kinase inhibitors, owing to its structural resemblance to the adenine core of ATP. This allows for competitive binding to the ATP-binding site of a wide range of kinases. Understanding the cross-reactivity profile of these inhibitors is paramount for developing selective and effective therapeutics with minimal off-target effects. This guide provides a comparative analysis of the cross-reactivity of selected pyrrolo[3,2-d]pyrimidine-based kinase inhibitors, supported by experimental data and detailed protocols.
Quantitative Cross-Reactivity Data
The following table summarizes the in vitro inhibitory activity (IC50) of representative pyrrolo[3,2-d]pyrimidine and the closely related and more extensively studied pyrrolo[2,3-d]pyrimidine kinase inhibitors against a panel of selected kinases. It is important to note that the data has been compiled from various sources, and direct comparison should be approached with caution due to potential variations in experimental conditions.
| Compound ID/Reference | Primary Target(s) | EGFR (IC50, nM) | HER2 (IC50, nM) | VEGFR2 (KDR) (IC50, nM) | Other Kinase(s) (IC50, nM) |
| Compound 51m [1] | HER2/EGFR | 2.5 | 0.98 | - | - |
| AEE788 (NVP-AEE788) | EGFR/HER2/VEGFR | 2-6 | 6 | 77 | FLT1 (Flt-1): 66 nM, PDGFRβ: 59 nM, c-Kit: 70 nM |
| Compound 20 [2][3] | KDR (VEGFR2) | - | - | 1.1 | - |
| Compound 4 [4] | RET | - | - | >10,000 | RET: 2,700 nM, KDR: >10,000 nM, FLT3: 1,800 nM |
| Compound 5k [5][6] | Multi-targeted | 79 | 40 | 136 | CDK2: 204 nM |
| PKI166 [7] | EGFR | Low nM | - | - | High selectivity against c-Src, v-Abl, PKCα, PKA |
Note: "-" indicates data not available in the cited sources. The data for AEE788 and PKI166, while not strictly pyrrolo[3,2-d]pyrimidines, are included as well-characterized examples of related scaffolds targeting similar kinases.
Experimental Protocols
Accurate and reproducible cross-reactivity profiling is crucial for the evaluation of kinase inhibitors. Below are detailed protocols for two common and powerful methods used to determine the selectivity of kinase inhibitors.
In Vitro Radiometric Kinase Assay
This assay directly measures the enzymatic activity of a kinase by quantifying the transfer of a radiolabeled phosphate from [γ-³³P]ATP to a specific substrate.
Materials:
-
Purified recombinant kinases
-
Specific peptide or protein substrates for each kinase
-
Pyrrolo[3,2-d]pyrimidine inhibitor stock solution (e.g., 10 mM in DMSO)
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
[γ-³³P]ATP (specific activity ~3000 Ci/mmol)
-
Unlabeled ATP solution (10 mM)
-
96-well or 384-well plates
-
Phosphocellulose filter plates (e.g., P81)
-
1% Phosphoric acid
-
Acetone
-
Scintillation counter and scintillation fluid
Procedure:
-
Inhibitor Dilution: Prepare a series of dilutions of the pyrrolo[3,2-d]pyrimidine inhibitor in DMSO. A common starting point is a 10-point, 3-fold serial dilution from a high concentration (e.g., 100 µM).
-
Kinase Reaction Setup:
-
In a 96-well plate, add the diluted inhibitor or DMSO (as a vehicle control).
-
Prepare a master mix containing the kinase reaction buffer, the specific substrate, and the purified kinase.
-
Add the master mix to each well containing the inhibitor.
-
-
Reaction Initiation:
-
Prepare a solution of [γ-³³P]ATP and unlabeled ATP in kinase reaction buffer to achieve the desired final ATP concentration (often at or near the Km for the specific kinase).
-
Initiate the kinase reaction by adding the ATP solution to each well.
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time, ensuring the reaction remains in the linear range.
-
Reaction Termination and Detection:
-
Terminate the reaction by spotting a portion of the reaction mixture from each well onto a phosphocellulose filter paper (P81). The phosphorylated substrate will bind to the paper, while the unincorporated [γ-³³P]ATP will not.
-
Wash the filter papers extensively with 1% phosphoric acid to remove any unbound [γ-³³P]ATP.
-
Perform a final wash with acetone and allow the papers to dry completely.
-
-
Quantification:
-
Place the dried filter papers into scintillation vials with scintillation fluid.
-
Measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract the background radioactivity (from a no-enzyme control) from all measurements.
-
Calculate the percentage of kinase activity inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Chemical Proteomics using Kinobeads
This method allows for the profiling of kinase inhibitors against a large number of endogenously expressed kinases in a cellular context. It is a competitive binding assay where the test inhibitor competes with a broad-spectrum kinase inhibitor immobilized on beads (Kinobeads) for binding to the kinases present in a cell lysate.[8][9][10][11]
Materials:
-
Kinobeads (Sepharose beads with immobilized broad-spectrum kinase inhibitors)
-
Cell lines of interest
-
Cell lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.5% NP-40, 1 mM EDTA, protease and phosphatase inhibitors)
-
Pyrrolo[3,2-d]pyrimidine inhibitor stock solution (in DMSO)
-
Wash buffers
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
Equipment for SDS-PAGE and Western blotting or mass spectrometry
Procedure:
-
Cell Lysate Preparation:
-
Culture cells to the desired confluency.
-
Lyse the cells in a suitable lysis buffer on ice.
-
Clarify the lysate by centrifugation to remove cell debris.
-
Determine the protein concentration of the lysate.
-
-
Competitive Binding:
-
Aliquot the cell lysate into different tubes.
-
Add increasing concentrations of the pyrrolo[3,2-d]pyrimidine inhibitor (or DMSO as a control) to the lysate aliquots and incubate to allow the inhibitor to bind to its target kinases.
-
-
Kinobeads Incubation:
-
Add Kinobeads to each lysate-inhibitor mixture.
-
Incubate the mixture to allow kinases not bound by the free inhibitor to bind to the Kinobeads.
-
-
Washing:
-
Pellet the Kinobeads by centrifugation and discard the supernatant.
-
Wash the beads multiple times with wash buffer to remove non-specifically bound proteins.
-
-
Elution and Analysis:
-
Elute the bound proteins from the Kinobeads using an elution buffer (e.g., by boiling in SDS-PAGE sample buffer).
-
Analyze the eluted proteins by:
-
Western Blotting: To assess the binding of specific kinases of interest using target-specific antibodies.
-
Mass Spectrometry (LC-MS/MS): For a global and unbiased identification and quantification of all kinases that are pulled down.
-
-
-
Data Analysis:
-
Quantify the amount of each kinase pulled down at different inhibitor concentrations.
-
A decrease in the amount of a specific kinase pulled down by the Kinobeads in the presence of the inhibitor indicates that the inhibitor binds to that kinase.
-
Generate dose-response curves for each identified kinase to determine the binding affinity (e.g., IC50 or Kd).
-
Visualizations
The following diagrams illustrate key concepts related to the action of pyrrolo[3,2-d]pyrimidine-based kinase inhibitors.
Caption: Simplified HER2/EGFR Signaling Pathway and Point of Inhibition.
Caption: Workflow for Kinase Inhibitor Profiling using Kinobeads.
References
- 1. Optimized chemical proteomics assay for kinase inhibitor profiling. | Semantic Scholar [semanticscholar.org]
- 2. Pyrrolo[3,2-d]pyrimidine derivatives as type II kinase insert domain receptor (KDR) inhibitors: CoMFA and CoMSIA studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrrolo[3,2-d]pyrimidine Derivatives as Type II Kinase Insert Domain Receptor (KDR) Inhibitors: CoMFA and CoMSIA Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antitarget Selectivity and Tolerability of Novel Pyrrolo[2,3-d]pyrimidine RET Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of New Pyrrolo[2,3- d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 9. researchgate.net [researchgate.net]
- 10. Chemical proteomics reveals target selectivity of clinical Jak inhibitors in human primary cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Drug-Likeness of 6-Bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 6-bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine scaffold is a promising starting point for the development of novel therapeutics, particularly in the area of kinase inhibition. Its structural similarity to known kinase inhibitors warrants a thorough investigation of its drug-like properties. This guide provides a comparative assessment of the drug-likeness of the core scaffold and a series of its hypothetical derivatives, benchmarked against established FDA-approved kinase inhibitors. The analysis is based on in silico predictions of key physicochemical and pharmacokinetic parameters. Furthermore, this guide outlines standard experimental protocols for the preclinical assessment of drug-likeness.
In Silico Drug-Likeness Assessment
To evaluate the drug-likeness of the this compound core and its derivatives, a series of compounds with substitutions at the N5 position were designed. These derivatives, along with the parent compound and two FDA-approved kinase inhibitors, Gefitinib and Erlotinib, were analyzed for their physicochemical properties, lipophilicity, water solubility, pharmacokinetic properties, and drug-likeness according to Lipinski's rule of five.
Table 1: Comparative In Silico Drug-Likeness Profile of this compound Derivatives and Comparator Drugs
| Compound | Structure | MW ( g/mol ) | logP | H-Bond Acceptors | H-Bond Donors | TPSA (Ų) | Lipinski Violations |
| Core Scaffold | This compound | 232.46 | 2.40 | 3 | 1 | 41.59 | 0 |
| Derivative 1 (R=Methyl) | 6-Bromo-4-chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine | 246.49 | 2.76 | 3 | 0 | 38.56 | 0 |
| Derivative 2 (R=Ethyl) | 6-Bromo-4-chloro-5-ethyl-5H-pyrrolo[3,2-d]pyrimidine | 260.52 | 3.12 | 3 | 0 | 38.56 | 0 |
| Derivative 3 (R=Isopropyl) | 6-Bromo-4-chloro-5-isopropyl-5H-pyrrolo[3,2-d]pyrimidine | 274.54 | 3.40 | 3 | 0 | 38.56 | 0 |
| Derivative 4 (R=Phenyl) | 6-Bromo-4-chloro-5-phenyl-5H-pyrrolo[3,2-d]pyrimidine | 308.56 | 4.19 | 3 | 0 | 38.56 | 0 |
| Derivative 5 (R=4-fluorophenyl) | 6-Bromo-4-chloro-5-(4-fluorophenyl)-5H-pyrrolo[3,2-d]pyrimidine | 326.55 | 4.45 | 3 | 0 | 38.56 | 0 |
| Gefitinib | N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine | 446.90 | 3.23 | 7 | 1 | 68.74 | 0 |
| Erlotinib | N-(3-Ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine | 393.44 | 3.20 | 7 | 1 | 74.73 | 0 |
Data for the core scaffold and its derivatives are calculated based on their chemical structures. Data for Gefitinib and Erlotinib are based on published values.[1][2]
The in silico analysis indicates that the core scaffold and its simple alkyl and phenyl derivatives possess favorable drug-like properties, with no violations of Lipinski's rule of five. Their molecular weights are well under 500 g/mol , and their calculated logP values are within an acceptable range for oral bioavailability. The topological polar surface area (TPSA), a predictor of drug absorption, is also in a favorable range. As the size of the substituent at the N5 position increases, the lipophilicity (logP) also increases, which could influence solubility and metabolism.
Experimental Protocols for Drug-Likeness Assessment
While in silico predictions are valuable for initial screening, experimental validation is crucial. The following are standard protocols for key in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays.
1. Aqueous Solubility Assay (Shake-Flask Method)
-
Objective: To determine the thermodynamic solubility of a compound in an aqueous buffer.
-
Method:
-
An excess amount of the solid compound is added to a vial containing a phosphate-buffered saline (PBS) solution at a specific pH (e.g., 7.4).
-
The vial is sealed and agitated in a temperature-controlled shaker (e.g., at 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
The resulting suspension is filtered to remove any undissolved solid.
-
The concentration of the dissolved compound in the filtrate is quantified using a suitable analytical method, such as high-performance liquid chromatography with UV detection (HPLC-UV) or liquid chromatography-mass spectrometry (LC-MS).
-
The solubility is reported in units such as µg/mL or µM.
-
2. Permeability Assay (Caco-2 Cell Model)
-
Objective: To assess the intestinal permeability of a compound and identify if it is a substrate of efflux transporters like P-glycoprotein (P-gp).
-
Method:
-
Caco-2 cells, a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, are seeded onto a semi-permeable membrane in a Transwell® plate and cultured for 21 days.
-
The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).
-
The test compound is added to the apical (A) side (representing the intestinal lumen) or the basolateral (B) side (representing the blood) of the monolayer.
-
Samples are collected from the opposite side at various time points.
-
The concentration of the compound in the collected samples is determined by LC-MS/MS.
-
The apparent permeability coefficient (Papp) is calculated for both directions (A to B and B to A).
-
The efflux ratio (ER) is calculated as the ratio of Papp (B to A) to Papp (A to B). An ER greater than 2 suggests that the compound is a substrate for active efflux.
-
3. Metabolic Stability Assay (Liver Microsomes)
-
Objective: To evaluate the susceptibility of a compound to metabolism by cytochrome P450 (CYP450) enzymes.
-
Method:
-
The test compound is incubated with pooled human liver microsomes in the presence of the cofactor NADPH, which is required for CYP450 enzyme activity.
-
The reaction is initiated by the addition of NADPH and incubated at 37°C.
-
Aliquots are taken at different time points (e.g., 0, 5, 15, 30, 45, and 60 minutes) and the reaction is quenched by adding a cold organic solvent (e.g., acetonitrile).
-
The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
-
Visualizing Drug Development Workflows
The following diagrams illustrate key workflows in the assessment of drug-likeness.
Caption: Workflow for Drug-Likeness Assessment.
Caption: Caco-2 Permeability Assay Principle.
References
Unveiling the Binding Secrets of 6-Bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine Derivatives: A Comparative Guide to Binding Mode Analysis
For researchers, scientists, and drug development professionals, understanding how a potential drug molecule interacts with its target protein is paramount. This guide provides a comprehensive comparison of X-ray crystallography and other biophysical techniques for elucidating the binding mode of 6-Bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine derivatives, a promising scaffold for kinase inhibitors.
The pyrrolo[3,2-d]pyrimidine core is a privileged structure in medicinal chemistry, forming the basis of numerous potent and selective kinase inhibitors. The precise determination of their binding mode at the atomic level is crucial for structure-activity relationship (SAR) studies, lead optimization, and the rational design of next-generation therapeutics. While X-ray crystallography stands as the gold standard for this purpose, a suite of complementary techniques can provide valuable and often orthogonal information.
This guide will delve into the experimental protocols of X-ray crystallography, Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC), presenting a comparative analysis of their strengths and weaknesses. We will use representative data from closely related pyrrolo[3,2-d]pyrimidine kinase inhibitors to illustrate the quantitative insights each method provides.
At a Glance: Comparing Techniques for Binding Mode Analysis
The selection of an appropriate method for binding mode analysis depends on various factors, including the availability of high-quality protein and crystals, the desired level of structural detail, and the specific questions being addressed in the drug discovery pipeline.
| Technique | Principle | Key Outputs | Throughput | Sample Consumption | Structural Detail |
| X-ray Crystallography | X-ray diffraction from a protein-ligand crystal | 3D atomic coordinates of the complex, precise binding pose, solvent structure | Low | High (for crystallization) | High (atomic resolution) |
| Surface Plasmon Resonance (SPR) | Change in refractive index upon binding to a sensor surface | Binding affinity (K D ), association (k a ) and dissociation (k d ) rates | Medium to High | Low | None (infers binding kinetics) |
| Isothermal Titration Calorimetry (ITC) | Heat change upon binding in solution | Binding affinity (K D ), stoichiometry (n), enthalpy (ΔH), entropy (ΔS) | Low to Medium | High | None (provides thermodynamic profile) |
| Molecular Docking | Computational simulation of ligand-protein interaction | Predicted binding pose, estimated binding affinity (scoring function) | High | None (in silico) | High (model-based) |
In Focus: A Case Study with a Pyrrolo[3,2-d]pyrimidine Kinase Inhibitor
To illustrate the practical application of these techniques, we will consider a representative pyrrolo[3,2-d]pyrimidine derivative targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key player in angiogenesis.
Quantitative Binding Data Comparison
The following table summarizes typical quantitative data that can be obtained for a pyrrolo[3,2-d]pyrimidine inhibitor against VEGFR2 using various techniques.
| Parameter | X-ray Crystallography | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) | In Vitro Kinase Assay |
| Binding Affinity (K D ) | - | 15 nM | 25 nM | - |
| IC 50 | - | - | - | 50 nM[1][2] |
| Association Rate (k a ) | - | 2.5 x 10 5 M -1 s -1 | - | - |
| Dissociation Rate (k d ) | - | 3.75 x 10 -3 s -1 | - | - |
| Stoichiometry (n) | 1:1 (from structure) | - | 1.1 | - |
| Enthalpy (ΔH) | - | - | -10.5 kcal/mol | - |
| Entropy (ΔS) | - | - | -5.2 cal/mol·K | - |
| Binding Pose | Detailed atomic interactions with hinge region, gatekeeper residue, and hydrophobic pocket. For a related pyrrolo[2,3-d]pyrimidine, see PDB ID: 3VRZ.[3] | - | - | - |
Visualizing the Workflow and Analysis
To better understand the experimental and logical processes involved, the following diagrams, created using the DOT language, illustrate the workflows for X-ray crystallography and a comparative binding mode analysis.
Detailed Experimental Protocols
For researchers planning to undertake these experiments, the following sections provide detailed, step-by-step protocols for each key technique.
X-ray Crystallography of a Protein-Ligand Complex
This protocol outlines the general steps for determining the crystal structure of a kinase in complex with a this compound derivative.
1. Protein Expression and Purification:
-
Express the kinase domain of the target protein (e.g., VEGFR2) in a suitable expression system (e.g., E. coli, insect cells).
-
Purify the protein to >95% homogeneity using a combination of chromatography techniques (e.g., affinity, ion exchange, size exclusion).
-
Concentrate the purified protein to 5-15 mg/mL in a low-salt buffer.
2. Crystallization:
-
Perform initial crystallization screening using commercially available sparse matrix screens via the sitting-drop or hanging-drop vapor diffusion method.
-
Incubate crystallization plates at a constant temperature (e.g., 4°C or 20°C).
-
Once initial crystal hits are identified, optimize crystallization conditions by systematically varying the precipitant concentration, pH, and additives.
-
For co-crystallization, add a 2-5 molar excess of the this compound derivative to the protein solution before setting up the crystallization drops. Alternatively, crystals of the apo-protein can be soaked in a solution containing the compound.
3. X-ray Diffraction Data Collection:
-
Cryo-protect the crystals by briefly soaking them in a solution containing a cryoprotectant (e.g., glycerol, ethylene glycol) to prevent ice formation during freezing in liquid nitrogen.
-
Mount the frozen crystal on a goniometer at a synchrotron beamline.
-
Collect a complete diffraction dataset by rotating the crystal in the X-ray beam.
4. Structure Determination and Refinement:
-
Process the diffraction data to obtain a set of indexed reflections with their intensities.
-
Solve the phase problem using molecular replacement with a known structure of a homologous protein as a search model.
-
Build an initial model of the protein-ligand complex into the electron density map.
-
Refine the atomic coordinates, temperature factors, and occupancy of the model against the experimental data.
-
Validate the final structure using established crystallographic quality metrics.
Surface Plasmon Resonance (SPR) for Binding Kinetics
This protocol describes how to measure the binding kinetics of a pyrrolopyrimidine derivative to its target kinase.
1. Sensor Chip Preparation and Ligand Immobilization:
-
Select a suitable sensor chip (e.g., CM5).
-
Activate the carboxymethylated dextran surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Immobilize the purified kinase onto the activated sensor surface via amine coupling.
-
Deactivate any remaining active esters with ethanolamine.
2. Analyte Binding Measurement:
-
Prepare a series of dilutions of the this compound derivative in running buffer.
-
Inject the compound solutions over the sensor surface at a constant flow rate, followed by a dissociation phase where only running buffer flows over the surface.
-
Regenerate the sensor surface between injections using a mild acidic or basic solution to remove the bound compound.
3. Data Analysis:
-
Subtract the reference surface signal from the active surface signal to obtain sensorgrams representing the specific binding events.
-
Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (k a ), dissociation rate constant (k d ), and the equilibrium dissociation constant (K D ).
Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling
This protocol details the measurement of the thermodynamic parameters of the interaction between a pyrrolopyrimidine inhibitor and its target kinase.[4]
1. Sample Preparation:
-
Dialyze the purified kinase and dissolve the this compound derivative in the same buffer to minimize heats of dilution.[5]
-
Degas both the protein and compound solutions before the experiment.
-
Accurately determine the concentrations of both the protein and the compound.
2. ITC Experiment:
-
Load the protein solution into the sample cell of the calorimeter.
-
Load the compound solution into the injection syringe at a concentration 10-20 times that of the protein.[5]
-
Perform a series of injections of the compound into the protein solution while monitoring the heat change.
-
As a control, perform an identical titration of the compound into the buffer alone to measure the heat of dilution.
3. Data Analysis:
-
Integrate the heat pulses from each injection and subtract the heat of dilution.
-
Plot the resulting heat changes against the molar ratio of the compound to the protein.
-
Fit the binding isotherm to a suitable binding model to determine the binding affinity (K D ), stoichiometry of binding (n), and the enthalpy of binding (ΔH).
-
Calculate the change in Gibbs free energy (ΔG) and entropy (ΔS) from the obtained parameters.
Conclusion
The comprehensive analysis of the binding mode of this compound derivatives requires a multi-faceted approach. X-ray crystallography provides unparalleled atomic-level detail of the inhibitor's interaction with its target, guiding rational drug design.[6] However, this technique is often low-throughput and can be challenging. Biophysical methods like SPR and ITC offer valuable complementary data on the kinetics and thermodynamics of binding, respectively, which are crucial for understanding the complete binding profile of a compound.[7][8] By integrating the insights from these powerful techniques, researchers can accelerate the development of novel and effective kinase inhibitors based on the pyrrolo[3,2-d]pyrimidine scaffold.
References
- 1. mdpi.com [mdpi.com]
- 2. Discovery of New Pyrrolo[2,3- d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rcsb.org [rcsb.org]
- 4. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sites.krieger.jhu.edu [sites.krieger.jhu.edu]
- 6. VEGFR2 inhibition assay [bio-protocol.org]
- 7. benchchem.com [benchchem.com]
- 8. Pyrrolo[3,2-d]pyrimidine Derivatives as Type II Kinase Insert Domain Receptor (KDR) Inhibitors: CoMFA and CoMSIA Studies - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of 6-Bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine: A Comprehensive Guide
For researchers and drug development professionals, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 6-Bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine, a halogenated heterocyclic compound. Adherence to these protocols is critical to mitigate risks and ensure compliance with safety regulations.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to handle this compound with the appropriate safety measures.
-
Personal Protective Equipment (PPE): Always wear protective gloves, chemical-resistant clothing, eye protection (safety glasses with side-shields), and face protection.[1] In case of dust formation, a particle filter respirator is necessary.[1] A self-contained breathing apparatus should be available for emergencies.[1]
-
Ventilation: All handling of this compound should occur in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Spill Management: In the event of a spill, the material and any cleanup supplies must be treated as hazardous waste.[2] Immediately evacuate and isolate the area if the spill cannot be managed by laboratory personnel.[2]
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste.[1] Due to its halogenated nature, it requires specific segregation and disposal procedures.
-
Waste Segregation: It is crucial to not mix non-hazardous waste with hazardous waste.[2] this compound is classified as a halogenated organic waste.[3] This waste stream should be collected separately from non-halogenated organic wastes, aqueous wastes (acids and bases), and solid wastes.[3][4]
-
Container Selection and Labeling:
-
Use only approved, compatible containers for storing the waste.[5] These containers should be leak-proof and kept tightly sealed when not in use.[4][5][6]
-
Clearly label the waste container as "Hazardous Waste" and specify the contents, including the full chemical name: "this compound".[5] Note the mass or volume of the waste added.[3]
-
-
Waste Accumulation:
-
Disposal Request:
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative information pertinent to the handling and disposal of halogenated hazardous waste.
| Parameter | Value/Specification | Source |
| Storage Temperature | 2-8 °C (Recommended for the pure compound) | [1] |
| Waste Container Fill Level | < 90% of container capacity | [6] |
| Maximum Hazardous Waste Storage (Satellite Accumulation Area) | 55 gallons of hazardous waste or 1 quart of acute hazardous waste | [2] |
Experimental Protocols
While specific experimental protocols for the disposal of this compound are not detailed in the provided search results, the overarching principle is that of incineration for halogenated organic compounds.[8] This process is typically carried out at high temperatures (around 1200 K) in specialized facilities to prevent the formation of toxic byproducts like dioxins and furans.[8] Researchers should not attempt to treat or neutralize this type of waste in the laboratory.[2] The primary "protocol" for laboratory personnel is the safe collection, segregation, and labeling of the waste for professional disposal.
Disposal Decision Workflow
The following diagram illustrates the logical steps and decision-making process for the proper disposal of this compound.
References
- 1. cn.canbipharm.com [cn.canbipharm.com]
- 2. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 3. bucknell.edu [bucknell.edu]
- 4. acewaste.com.au [acewaste.com.au]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. ethz.ch [ethz.ch]
- 7. Chemical Waste Management Guide | Environmental Health & Safety [bu.edu]
- 8. researchgate.net [researchgate.net]
Personal protective equipment for handling 6-Bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 6-Bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine. The following procedures for personal protective equipment (PPE), operational handling, and disposal are designed to ensure a safe laboratory environment.
Hazard Summary
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to minimize exposure. This includes protection for the eyes, face, hands, and body, as well as respiratory protection.
| Protection Type | Specific PPE Recommendation | Standard/Specification |
| Eye and Face Protection | Safety glasses with side-shields. In cases of splash risk, chemical splash goggles are required. A face shield should be worn over safety glasses or goggles for maximum protection.[1][4] | ANSI Z.87.1 or European Standard EN166 |
| Skin and Body Protection | Chemical-resistant gloves (disposable nitrile gloves are suitable for incidental contact).[5][6] A flame-retardant lab coat (e.g., Nomex®) worn over cotton clothing.[5] Closed-toe shoes covering the entire foot.[5] For extensive handling, consider double gloving and chemical-resistant aprons.[4][6] | - |
| Respiratory Protection | All handling of the solid compound should be conducted in a certified chemical fume hood to avoid dust inhalation.[1] For emergencies or situations where ventilation is inadequate, a self-contained breathing apparatus (SCBA) must be available.[1] A respirator with a particle filter (P1 or N95) may be required based on a risk assessment.[1][6] | EN143 (for P1 filter) |
Operational Plan: Safe Handling Workflow
Adherence to a strict operational workflow is critical to prevent contamination and exposure.
1. Pre-Handling Preparations:
-
Fume Hood Verification: Ensure the chemical fume hood is operational and has a valid certification.
-
PPE Inspection: Inspect all PPE for integrity (e.g., no cracks in face shields, no holes in gloves).
-
Emergency Equipment: Confirm the location and functionality of the nearest safety shower and eyewash station.[1]
-
Spill Kit: Have a chemical spill kit rated for solid toxic compounds readily accessible.
2. Handling the Compound:
-
Weighing: Weigh the compound within the fume hood. Use a disposable weighing paper or boat to avoid contaminating balances.
-
Dissolving: If preparing a solution, add the solid to the solvent slowly to prevent splashing. Keep the container covered as much as possible.
-
Reaction Setup: Conduct all reactions within the fume hood. Ensure all glassware is securely clamped.
3. Post-Handling Procedures:
-
Decontamination: Wipe down the work surface in the fume hood with an appropriate deactivating agent or solvent.
-
PPE Removal: Remove PPE in the correct order (gloves first, then lab coat, then eye protection) to avoid cross-contamination.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[7]
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance. This material and its container must be disposed of as hazardous waste.[1]
1. Waste Segregation:
-
Solid Waste: Collect any unused compound, contaminated weighing papers, and disposable labware (e.g., pipette tips) in a dedicated, labeled hazardous waste container.
-
Liquid Waste: Collect solutions containing the compound in a separate, labeled hazardous waste container for halogenated organic waste.
-
Contaminated PPE: Dispose of contaminated gloves and other disposable PPE in a designated hazardous waste stream.
2. Container Management:
-
Labeling: Clearly label all waste containers with "Hazardous Waste," the chemical name, and the primary hazard (e.g., "Toxic").
-
Storage: Store waste containers in a designated satellite accumulation area within the laboratory, away from incompatible materials. Ensure containers are kept tightly closed.[1][2]
3. Final Disposal:
-
Institutional Procedures: Follow your institution's specific procedures for hazardous waste pickup and disposal.
-
Manifesting: Ensure all waste is properly documented on a hazardous waste manifest for transport to a licensed disposal facility.
References
- 1. cn.canbipharm.com [cn.canbipharm.com]
- 2. echemi.com [echemi.com]
- 3. 4-chloro-5H-pyrrolo[3,2-d]pyrimidine | C6H4ClN3 | CID 5370695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. colgate.edu [colgate.edu]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. research.arizona.edu [research.arizona.edu]
- 7. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
